1,2,3-Benzotriazin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026544 | |
| Record name | 1,2,3-Benzotriazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 1,2,3-Benzotriazin-4(1H)-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |
| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | 1,2,3-Benzotriazin-4(1H)-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tan powder, Needles from cyclohexane | |
CAS No. |
90-16-4 | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Benzotriazin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzazimidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzazimidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Benzotriazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-benzotriazin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIE1VTY749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C (decomposes) | |
| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Spectroscopic Profile of 1,2,3-Benzotriazin-4(3H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-benzotriazin-4(3H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented herein has been compiled from various spectroscopic databases and peer-reviewed scientific literature to support research and development activities.
Core Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.32 | d | H-5 |
| 7.95 | t | H-7 |
| 7.80 | d | H-8 |
| 7.63 | t | H-6 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | C=O (C-4) |
| 145.0 | C-8a |
| 135.5 | C-7 |
| 129.0 | C-5 |
| 128.6 | C-6 |
| 126.1 | C-4a |
| 119.9 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | N-H stretching |
| 1680 | Strong | C=O stretching (amide) |
| 1600, 1480 | Medium | C=C stretching (aromatic) |
| 1300 | Medium | C-N stretching |
| 760 | Strong | C-H bending (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 147 | 100 | [M]⁺ (Molecular ion) |
| 119 | 80 | [M - N₂]⁺ |
| 92 | 60 | [M - N₂ - HCN]⁺ |
| 91 | 55 | [C₆H₅N]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Experimental Protocols
The following protocols are based on established methods for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2-aminobenzamide.
-
Dissolution: 2-Aminobenzamide is dissolved in a suitable acidic medium, typically hydrochloric acid.
-
Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Cyclization: The resulting diazonium salt solution is stirred at low temperature to facilitate intramolecular cyclization.
-
Isolation: The product, this compound, precipitates from the solution and is collected by filtration, washed with cold water, and dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for this type of compound.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a key reaction pathway.
Caption: Chemical structure of this compound.
Caption: Denitrogenation reaction pathway of this compound.
A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Benzotriazin-4(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anesthetic, antidepressant, and antitumor properties.[3][4] Furthermore, this moiety serves as a versatile synthetic intermediate, particularly in denitrogenative reactions that provide access to other important heterocyclic systems.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound and a detailed analysis of its reaction mechanisms.
Synthesis of this compound
The synthesis of the this compound core can be achieved through several distinct methodologies, ranging from classical diazotization reactions to modern photochemical and metal-catalyzed approaches.
Classical Synthesis: Diazotization of 2-Aminobenzamides
The most traditional and widely employed method for synthesizing 1,2,3-benzotriazin-4(3H)-ones is the diazotization of 2-aminobenzamides or related anthranilic acid derivatives, followed by intramolecular cyclization.[3][6] This reaction typically involves the use of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid.[1]
While effective, this method has notable drawbacks, including the use of harsh acidic conditions that can limit the substrate scope and the potential for the release of toxic nitrogen oxides.[1][6]
Modern Synthetic Approaches
To overcome the limitations of the classical method, several milder and more versatile synthetic strategies have been developed.
-
Mild Diazotization Using Polymer-Supported Reagents : A significant improvement involves the use of a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid (p-TsOH).[1] This one-pot process allows for the diazotization and subsequent cyclization of 2-aminobenzamides under much milder conditions, accommodating a broader range of functional groups.[1]
-
Photochemical Cyclization of Aryl Triazines : A novel and green approach utilizes the visible-light-mediated photocyclization of acyclic aryl triazine precursors.[3][7] This method, often performed in a continuous flow reactor, exposes the substrate to violet light (e.g., 420 nm) and proceeds without the need for additives or photocatalysts, affording high yields in short reaction times.[3][4][7] The reaction mechanism is believed to involve a nitrogen-centered Norrish Type II-related[2][3]-hydrogen shift.[3]
-
Palladium-Catalyzed Carbonylative Annulation : 3-Aryl-substituted 1,2,3-benzotriazin-4(3H)-ones can be synthesized via a palladium-catalyzed carbonylative annulation of 1,3-diaryltriazenes in the presence of carbon monoxide.[3][8]
-
Oxidative Rearrangement of 3-Aminoindazoles : An alternative route involves the oxidative rearrangement of 3-aminoindazoles. This transformation can be induced by halogens in the presence of water as a cosolvent, leading to a ring expansion to form the this compound skeleton.[3][8]
-
Redox Cyclization of Benzamides : A direct synthesis from benzamides can be achieved through a redox cyclization using nitrous oxide after treatment with sec-butyl lithium.[3][8]
-
Intramolecular Heterocyclization of Azido-Isocyanides : An efficient methodology has been developed for the formation of 4-alkoxy- and 4-aryloxybenzo[d][1][3][6]triazines through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions.[6]
-
Ferric Nitrate-Mediated Synthesis : An efficient protocol for the synthesis of 1,2,3-benzotriazinones from 2-aminobenzamides has been developed using iron(III) nitrate and sodium metabisulfite via a nitrate reduction strategy, providing good to excellent yields.[9]
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Reference(s) |
| Classical Diazotization | 2-Aminobenzamide | NaNO₂, HCl | Aqueous, 0-5 °C | Variable | [3],[1] |
| Polymer-Supported Diazotization | 2-Aminobenzamide | Polymer-supported NO₂⁻, p-TsOH | Methanol, rt | Good | [1] |
| Photochemical Cyclization | Acyclic aryl triazine | Violet light (420 nm) | Continuous flow, 10 min residence time | Excellent | [3],[7] |
| Intramolecular Heterocyclization | 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | t-BuOK | DMF, 0 °C, 1 h | up to 93% | [6] |
| Ferric Nitrate-Mediation | 2-Aminobenzamide | Fe(NO₃)₃·9H₂O, Na₂S₂O₅ | CH₃CN/H₂O, 80 °C | Good to Excellent | [9] |
| Oxidative Rearrangement | 3-Aminoindazole | Halogen, H₂O | Room Temperature | Good | [3],[8] |
| Pd-Catalyzed Annulation | 1,3-Diaryltriazene | Pd(0) catalyst, CO (1 atm) | - | Excellent | [3],[8] |
| Redox Cyclization | Benzamide | sec-BuLi, N₂O | - | - | [3],[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mild Diazotization[1]
-
To a solution of 2-aminobenzamide (1.0 mmol) in methanol (10 mL), add polymer-supported nitrite reagent (1.2 mmol, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonic acid monohydrate (1.2 mmol, 1.2 eq.) in methanol (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, filter the reaction mixture to remove the polymer support and wash the solid with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
Protocol 2: Continuous Flow Photochemical Synthesis[7]
-
Prepare a solution of the acyclic aryl triazine precursor (e.g., 0.15-0.3 mmol) in a suitable degassed solvent (e.g., acetonitrile).
-
Set up a continuous flow reactor system (e.g., Vapourtec E-series) equipped with a UV-150 photomodule fitted with 420 nm LEDs.
-
Stabilize the flow system by setting the light intensity (e.g., 50 W), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar).
-
Inject the prepared solution of the starting material into the reactor.
-
Collect the solution at the outlet of the reactor after the specified residence time (e.g., 10 minutes).
-
Evaporate the solvent from the collected solution in vacuo.
-
Purify the resulting crude product by column chromatography to yield the pure benzotriazin-4(3H)-one.
Reaction Mechanisms and Visualizations
The formation and subsequent reactions of this compound are governed by fascinating and synthetically useful mechanisms.
Mechanism of Classical Diazotization and Cyclization
The reaction proceeds via the initial formation of a diazonium salt from the primary aromatic amine of 2-aminobenzamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the diazonium group, leading to cyclization and subsequent proton loss to yield the final product.
Caption: Classical synthesis of this compound.
Mechanism of Photochemical Synthesis
The photochemical synthesis from acyclic aryl triazines is proposed to occur through a nitrogen-centered[2][3]-hydrogen shift, a variation of the Norrish Type II reaction.[3] Upon photoexcitation, a hydrogen atom is abstracted from the amide nitrogen by the terminal nitrogen of the triazene, leading to a diradical intermediate that cyclizes and fragments to give the product and N-methylacetamide as a byproduct.[3]
Caption: Photochemical synthesis via a Norrish Type II-like mechanism.
Denitrogenative Reactions and Iminoketene Intermediate
A key feature of 1,2,3-benzotriazin-4(3H)-ones is their ability to undergo denitrogenation upon thermolysis or photolysis, or in the presence of transition metal catalysts.[5][10] This process generates a highly reactive iminoketene intermediate.[10] This intermediate can then participate in various cycloaddition or annulation reactions with alkenes, alkynes, and other coupling partners to form a diverse range of heterocyclic compounds, such as isoindolinones.[11][12]
References
- 1. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
- 9. Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Ring Opening–Annulation Reaction of Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 12. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3-Benzotriazin-4(3H)-one Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and their analogues, with a focus on their potential as therapeutic agents.
Core Synthesis Strategies
The synthesis of the this compound core and its derivatives can be achieved through several key methodologies, ranging from classical cyclization reactions to modern photochemical and catalytic approaches.
The most common and traditional method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1][2][3][4] This method, while widely used, often requires the use of strong acids and sodium nitrite, which can limit its applicability to sensitive substrates.[1][2][3][4]
More contemporary and milder synthetic routes have been developed to overcome the limitations of the classical methods. These include:
-
Photochemical Cyclization: A novel and green approach utilizes the photocyclization of amide-bearing aryl triazines under visible light (420 nm).[1][3][4] This method proceeds via a nitrogen-centered[1][2]-H shift, related to the Norrish type II reaction, and offers excellent yields in short reaction times without the need for additives or photocatalysts.[1][3][4] Continuous flow processing further enhances the scalability and robustness of this transformation.[1][3][4]
-
Palladium-Catalyzed Annulation: Sankararaman and co-workers reported a palladium-catalyzed annulation reaction of 1,3-diaryltriazenes with carbon monoxide to furnish 1,2,3-benzotriazin-4(3H)-ones.[1][4]
-
Oxidative Rearrangement: An oxidative rearrangement of 3-aminoindazoles provides another pathway to the benzotriazinone scaffold.[1][4]
-
Redox Cyclization: Cui and colleagues developed a redox cyclization of benzamides using nitrous oxide after treatment with sec-butyl lithium.[1][4]
-
Intramolecular Heterocyclization: A methodology involving the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions has been developed to afford 4-alkoxy- and 4-aryloxybenzo[d][1][5][6]triazines.[5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzotriazinone derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[7] Some derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [7] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [7] |
| Complex 1 | A-549 (Lung) | 5.94 ± 0.58 | [1] |
| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [1] |
| Compound 11r | Capan-1 (Pancreatic) | 5.1 | [1] |
| Compound 11s | Capan-1 (Pancreatic) | 5.3 | [1] |
| Compound 7f | (EGFR inhibitor) | 0.059 | [1] |
| Compound 7d | (EGFR inhibitor) | 0.070 | [1] |
Anticonvulsant Activity
Several studies have highlighted the potential of benzotriazole and benzotriazinone derivatives as anticonvulsant agents.[8] These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9] The mechanism of action is often linked to the modulation of GABAergic neurotransmission.[9]
Table 2: Anticonvulsant Activity of a Selected Derivative
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 4g | MES | 23.7 | 284.0 | 12.0 | [9] |
| Compound 4g | scPTZ | 18.9 | 284.0 | 15.0 | [9] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzotriazole and its derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Class | Bacterial/Fungal Strains | MIC (µg/mL) | Reference |
| Derivatives with -COOMe at position 5 | Various bacteria | 0.125-0.25 | [6] |
| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracis | Not specified | [6] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Key signaling pathways that are modulated by these compounds include the EGFR and PARP pathways.
EGFR Inhibition Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling is a hallmark of many cancers.[10] EGFR inhibitors typically compete with ATP at the catalytic domain of the kinase, thereby blocking its autophosphorylation and the activation of downstream signaling cascades.[10] The three major downstream pathways are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[10]
EGFR Inhibition by this compound Derivatives.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[11] PARP inhibitors act by competing with NAD+, the substrate for PARP, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of damage.[11] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[11] The inability to repair these DSBs through the faulty HRR pathway results in cell death, a concept known as synthetic lethality.[11]
Mechanism of PARP Inhibition and Synthetic Lethality.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and biological evaluation of novel compounds.
General Synthesis Workflow
A typical workflow for the discovery and evaluation of new this compound derivatives involves several key stages, from initial design and synthesis to comprehensive biological testing.
General Workflow for Drug Discovery.
Protocol for Continuous Flow Photochemical Synthesis
This protocol is adapted from a reported green synthesis method for 1,2,3-benzotriazin-4(3H)-ones.[1][3][4]
-
Reactor Setup: A continuous flow reactor equipped with a violet light source (420 nm) is assembled.
-
Precursor Solution: A solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile) is prepared.
-
Flow Reaction: The precursor solution is pumped through the reactor at a defined flow rate, allowing for a residence time of approximately 10 minutes under irradiation.
-
Product Collection: The output from the reactor is collected.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired substituted benzotriazin-4(3H)-one.
Protocol for Anticonvulsant Screening
The following protocols are standard methods for the initial evaluation of anticonvulsant activity in rodents.[9][12]
Maximal Electroshock (MES) Test:
-
Animal Preparation: Mice are administered the test compound intraperitoneally (i.p.).
-
Stimulation: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hind limb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Preparation: Mice are pre-treated with the test compound.
-
Convulsant Administration: A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures.
-
Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of extensive libraries of derivatives, which have demonstrated a wide array of biological activities, including promising anticancer, anticonvulsant, and antimicrobial properties. Further exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the principles and protocols outlined in this guide, holds significant promise for the discovery of new and effective drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jrasb.com [jrasb.com]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Benzotriazinone Core: A Journey from Chemical Curiosity to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzotriazinone scaffold, a heterocyclic system featuring a fused benzene and triazinone ring, has traversed a remarkable path from its initial synthesis to becoming a privileged structure in modern medicinal chemistry. This guide provides a comprehensive overview of the history, discovery, and development of benzotriazinone compounds, with a focus on their synthesis, biological activities, and the experimental methodologies that have underpinned their evolution.
A Historical Overview: The Emergence of a Versatile Scaffold
The story of benzotriazinones begins in the realm of classical organic chemistry. Early methods for the synthesis of the 1,2,3-benzotriazin-4(3H)-one core typically involved the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1] This foundational reaction, while effective, often required harsh acidic conditions and the use of sodium nitrite.[1] For many years, benzotriazinones were primarily of academic interest, with studies focusing on their chemical properties and reaction mechanisms.
The latter half of the 20th century saw an expansion of research into the biological activities of heterocyclic compounds, and benzotriazinones were no exception. Initial reports highlighted a broad spectrum of activities, including applications as herbicides, insecticides, and nematicides.[2] Some early derivatives were also investigated for their potential as anesthetics and antidepressants.[1] This early work, while not leading to immediate blockbuster drugs, laid the groundwork for future, more targeted research.
A significant turning point in the history of benzotriazinone compounds came with the advent of high-throughput screening and a deeper understanding of the molecular drivers of diseases like cancer. The unique three-dimensional structure of the benzotriazinone core made it an attractive scaffold for targeting the active sites of enzymes, particularly kinases and poly (ADP-ribose) polymerase (PARP). This led to a resurgence of interest in this chemical class and the development of highly potent and selective inhibitors that are now at the forefront of cancer therapy research.
The Synthesis of Benzotriazinone Derivatives: From Classical to Contemporary Methods
The synthetic accessibility of the benzotriazinone core has been a key factor in its enduring appeal to medicinal chemists. A variety of methods have been developed to construct and functionalize this heterocyclic system.
Classical Synthesis: Diazotization of Anthranilamide Precursors
The most traditional and widely used method for the synthesis of the this compound ring system is the diazotization of 2-aminobenzamide or its derivatives. This reaction typically involves the treatment of the starting material with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid.
Experimental Protocol: Synthesis of this compound from 2-Aminobenzamide
Materials:
-
2-Aminobenzamide
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
A solution of 2-aminobenzamide in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-aminobenzamide solution with constant stirring, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.
Modern Synthetic Approaches
While the classical diazotization method remains relevant, concerns over the use of strong acids and nitrites have prompted the development of milder and more versatile synthetic routes.
-
Palladium-Catalyzed Carbonylative Annulation: Sankararaman and coworkers developed a method involving the palladium-catalyzed reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes with carbon monoxide to yield 3-arylbenzo-1,2,3-triazin-4(3H)-ones.[1] This approach offers a way to introduce substituents at the 3-position of the triazinone ring.
-
Visible Light-Mediated Photocyclization: A novel and green approach involves the photocyclization of acyclic aryl triazine precursors.[1] This method utilizes visible light to induce a cyclization reaction, often in a continuous flow reactor, providing high yields and avoiding the need for harsh reagents.[1]
-
Oxidative Rearrangement of 3-Aminoindazoles: Song and coworkers reported an oxidative rearrangement of 3-aminoindazoles to produce diversely functionalized 1,2,3-benzotriazin-4(3H)-ones.[1]
The evolution of these synthetic methods has significantly expanded the chemical space accessible to researchers, allowing for the creation of large and diverse libraries of benzotriazinone derivatives for biological screening.
Biological Activities and Therapeutic Potential
The benzotriazinone scaffold has proven to be a versatile platform for the development of a wide range of biologically active molecules.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzotriazinone derivatives. These compounds have been shown to exert their effects through various mechanisms.
Inhibition of Cancer Cell Proliferation: Numerous studies have demonstrated the ability of benzotriazinone compounds to inhibit the growth of various cancer cell lines. The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Benzotriazinone compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the benzotriazinone compound. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.[3]
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Table 1: Cytotoxicity of Selected Benzotriazinone Derivatives against HepG2 Liver Carcinoma Cells [4]
| Compound | IC₅₀ (µg/mL) |
| Benzotriazinone (3) | 6.525 |
| Derivative 11e | 12.40 |
| Derivative 13a | 10.97 |
| Derivative 12e | 59.85 |
| Doxorubicin (Standard) | 2.06 |
Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzotriazinone scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Inhibition of HPK1 can enhance the anti-tumor immune response. Several series of benzotriazinone derivatives have been developed as potent HPK1 inhibitors.
Experimental Protocol: HPK1 Kinase Activity Assay (Luminescence-based)
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Benzotriazinone inhibitor
-
Kinase-Glo® Max reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
The benzotriazinone inhibitor, at various concentrations, is pre-incubated with the HPK1 enzyme in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate (MBP) and ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The Kinase-Glo® Max reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
The luminescence is measured using a luminometer.
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.[6]
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks.[7] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP for survival.[8] Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8] The benzotriazinone scaffold has been successfully employed to develop potent PARP inhibitors.
Table 2: PARP-1 Inhibitory Activity of Quinazolinone-based Derivatives (Bioisosteres of Benzotriazinones) [9]
| Compound | IC₅₀ (nM) |
| Olaparib (Reference) | 27.89 |
| 12c | 30.38 |
Conclusion and Future Directions
The journey of benzotriazinone compounds from their early synthesis to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The development of novel synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective inhibitors of key biological targets. The benzotriazinone scaffold continues to be a fertile ground for drug discovery, with ongoing research focused on developing new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, it is likely that this versatile heterocyclic system will find applications in an even wider range of therapeutic areas.
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
1,2,3-Benzotriazin-4(3H)-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of 1,2,3-benzotriazin-4(3H)-one. This information is critical for the handling, formulation, and development of this compound in pharmaceutical and other scientific applications. While specific quantitative data for this molecule is limited in publicly available literature, this guide outlines established experimental protocols based on standard industry practices to enable researchers to generate such data.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of a compound is a fundamental requirement in drug development and chemical research. Solubility , the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates the administration routes and bioavailability of a potential drug. Stability , the ability of a substance to resist chemical change over time, is crucial for ensuring the safety, efficacy, and shelf-life of a product.
Solubility Profile of this compound
This compound is generally characterized as a compound with limited aqueous solubility but good solubility in various organic solvents. Temperature is a key factor, with solubility expected to increase at higher temperatures.[1]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description | Reference |
| Aqueous | Limited solubility. An estimated value is 685 mg/L at 25 °C. | [2] |
| Alkaline Solutions | Soluble. | [2] |
| Organic Solvents | Generally soluble in alcohols, acetone, and ether. | [1] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method, which is considered reliable for poorly soluble compounds.[3]
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of this compound
The stability of this compound is a critical parameter for its development. While it is generally stable under ambient conditions, it can degrade under stress conditions such as high temperature, and exposure to acids, bases, oxidizing agents, and light. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] The typical conditions for forced degradation studies are outlined in Table 2.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C) |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Dry heat (e.g., 60°C to 80°C) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Experimental Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for Stability-Indicating Method Development.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented in the literature, related benzotriazole compounds are known to undergo degradation through the opening of the triazole ring.[5] Further studies, including the use of mass spectrometry to identify degradation products, are necessary to elucidate the specific degradation pathways of this compound.
Logical Relationship for Investigating Degradation Pathways
Caption: Logical Flow for Degradation Pathway Elucidation.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data is not extensively available, the provided experimental protocols offer a clear path for generating the necessary data to support further research and development. The application of these standard methodologies will enable a thorough characterization of this compound's physicochemical properties, which is a prerequisite for its successful application in any scientific or pharmaceutical context.
References
Quantum Chemical Blueprint of 1,2,3-Benzotriazin-4(3H)-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1,2,3-Benzotriazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties through theoretical calculations, complemented by experimental data.
Introduction
This compound and its derivatives form a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] Understanding the fundamental molecular properties of the core structure is crucial for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the geometric and electronic characteristics of such molecules, offering insights that can guide synthetic efforts and structure-activity relationship (SAR) studies. This guide details the computational methodologies and presents a summary of key theoretical and experimental data for this compound.
Computational & Experimental Methodologies
A detailed understanding of the molecular properties of this compound can be achieved through a synergistic approach combining computational modeling and experimental characterization.
Quantum Chemical Calculations
The theoretical calculations outlined herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Computational Protocol:
-
Software: Gaussian 09 or other similar quantum chemistry software packages are typically employed.[3]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions.[4][5]
-
Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[6]
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.[6]
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis).[7]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[8]
Caption: Computational workflow for this compound.
Experimental Protocols
Synthesis of this compound:
The most common laboratory synthesis of this compound involves the diazotization of 2-aminobenzamide.[9][10]
Materials:
-
2-aminobenzamide
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ice
-
Distilled water
Procedure:
-
Dissolve 2-aminobenzamide in dilute hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2-aminobenzamide hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the purified compound.
-
Dry the purified crystals under vacuum.
Caption: Synthetic pathway for this compound.
Characterization: The synthesized compound is characterized by various spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded in DMSO-d₆ on a 400 or 500 MHz spectrometer.[1][2]
-
FT-IR Spectroscopy: Spectra are recorded using KBr pellets.
-
Mass Spectrometry: To confirm the molecular weight.
Results and Discussion
Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, provide a detailed picture of its three-dimensional structure. While a comprehensive table for the parent compound is a subject for specific calculation, studies on related derivatives show good agreement between calculated and experimental (X-ray diffraction) data.[3]
Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C2 | - | C1-C2-C3 | - |
| C2-C3 | - | C2-C3-C4 | - |
| C3-C4 | - | C3-C4-C4a | - |
| C4-C4a | - | C4-C4a-C8a | - |
| C4a-C8a | - | C4a-C8a-N1 | - |
| C8a-N1 | - | C8a-N1-N2 | - |
| N1-N2 | - | N1-N2-N3 | - |
| N2-N3 | - | N2-N3-C4 | - |
| N3-C4 | - | N3-C4-O1 | - |
| C4=O1 | - | C4a-C4-N3 | - |
Note: Specific values for the parent compound require dedicated calculations and are not available in the provided search results.
Vibrational Spectroscopy
The calculated vibrational frequencies provide valuable information for the assignment of experimental FT-IR and Raman spectra. A comparison between the theoretical and experimental vibrational spectra of benzotriazole and its derivatives shows a good correlation after applying a suitable scaling factor to the calculated frequencies.[4][5][11]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Illustrative)
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |
|---|---|---|---|
| N-H stretch | - | - | Stretching of the N-H bond |
| C=O stretch | ~1680-1700 | - | Stretching of the carbonyl group |
| C=C stretch (aromatic) | ~1600, ~1450 | - | In-plane stretching of the benzene ring |
| N=N stretch | - | - | Stretching of the azo group |
| C-H stretch (aromatic) | >3000 | - | Stretching of the aromatic C-H bonds |
Note: Specific experimental and calculated frequencies for the parent compound require dedicated studies.
Electronic Properties and Frontier Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[12]
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
Note: Specific energy values for the parent compound require dedicated calculations. For a related triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV.[12]
The HOMO is typically localized over the benzene ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the triazinone ring, suggesting these are the likely sites for nucleophilic attack.
The theoretical UV-Vis spectrum, calculated using TD-DFT, can be compared with the experimental spectrum to understand the electronic transitions. For related compounds, TD-DFT calculations have shown good agreement with experimental absorption maxima.[7]
NMR Spectroscopy
Theoretical calculations of NMR chemical shifts using the GIAO method can aid in the assignment of experimental ¹H and ¹³C NMR spectra.
Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of a Benzotriazole derivative in DMSO-d₆ (Illustrative) | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | :--- | :---: | :---: | | H-5 | - | C-4a | - | | H-6 | - | C-5 | - | | H-7 | - | C-6 | - | | H-8 | - | C-7 | - | | NH | - | C-8 | - | | | | C-8a | - | | | | C-4 | - | Note: The provided search results contain NMR data for various derivatives but not a complete assignment for the parent this compound. The chemical shifts are highly dependent on the substituents.[1][2][8]
Conclusion
This technical guide has outlined the application of quantum chemical calculations, specifically DFT, in elucidating the molecular properties of this compound. The combination of theoretical predictions and experimental data provides a powerful framework for understanding its structure, spectroscopy, and electronic characteristics. While this guide provides a comprehensive overview of the methodologies and illustrative data, further dedicated computational and experimental studies on the parent compound are encouraged to build a more complete and precise dataset. The insights gained from such studies will be invaluable for the future design and development of novel this compound derivatives with enhanced therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. irjweb.com [irjweb.com]
A Technical Guide to the Thermolysis and Photochemical Behavior of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermolytic and photochemical reactions of 1,2,3-benzotriazin-4(3H)-one, a versatile heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its decomposition pathways under thermal and photochemical conditions, including detailed reaction mechanisms, experimental protocols, and quantitative data.
Thermolysis of this compound and its Derivatives
The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a powerful method for the synthesis of various heterocyclic compounds. The product distribution is highly dependent on the substitution pattern of the benzotriazinone ring and the reaction conditions, such as solvent and temperature.
Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to the formation of 9-acridones or benzanilides, depending on the reaction solvent.
-
In high-boiling, non-nucleophilic solvents such as boiling 1-methylnaphthalene, 3-aryl derivatives undergo thermal decomposition and rearrangement to yield 9-acridones .[1]
-
In paraffin oil at 300 °C , the major products are benzanilides .[1]
Table 1: Products of Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
| Starting Material | Solvent | Temperature | Major Product | Yield (%) |
| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Boiling | 9-Acridone | Not specified |
| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | Paraffin Oil | 300 °C | Benzanilide | Not specified |
Experimental Protocol: General Procedure for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
A solution of the 3-aryl-1,2,3-benzotriazin-4(3H)-one in either 1-methylnaphthalene or paraffin oil is heated to the specified temperature (boiling for 1-methylnaphthalene, 300 °C for paraffin oil) and maintained for a period of time until the reaction is complete, as monitored by thin-layer chromatography. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Logical Relationship: Solvent-Dependent Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
Caption: Solvent directs the thermolysis outcome of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.
Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones
Thermolysis of 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones provides a route to 3-substituted quinolin-4(1H)-ones.[1][2] For example, the 3-(prop-1-enyl) and 3-(β-styryl) derivatives yield 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively.[1]
Table 2: Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones
| Starting Material | Solvent | Temperature | Time | Product | Yield (%) |
| 3-(prop-1-enyl)-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Reflux (250 °C) | 2 h | 3-Methyl-quinolin-4(1H)-one | 12-70 |
| 3-(β-styryl)-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Reflux (250 °C) | 2 h | 3-Phenyl-quinolin-4(1H)-one | 12-70 |
Experimental Protocol: Thermolysis of 3-Alkenyl-[3][4][5]-benzotriazin-4(3H)-ones [2]
A solution of the 3-alkenyl-[3][4][5]-benzotriazin-4(3H)-one in 1-methylnaphthalene is heated to reflux (approximately 250 °C) for 2 hours. After cooling, the reaction mixture is diluted with a suitable solvent like diethyl ether, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Photochemical Behavior of this compound
The photochemical reactions of 1,2,3-benzotriazin-4(3H)-ones have emerged as a versatile and sustainable strategy for the synthesis of complex nitrogen-containing heterocycles under mild conditions.
Visible-Light-Mediated Denitrogenative Alkene Insertion
A significant photochemical transformation of 1,2,3-benzotriazin-4(3H)-ones is the regioselective visible-light-mediated denitrogenative insertion of alkenes to afford 3-substituted isoindolinones.[4] This reaction is catalyzed by an iridium photocatalyst and proceeds via a proposed nitrogen-mediated hydrogen atom shift.[4]
Table 3: Substrate Scope for the Photocatalytic Synthesis of 3-Substituted Isoindolinones
| N-Substituent of Benzotriazinone | Alkene | Product | Yield (%) |
| Phenyl | Methyl acrylate | 2-phenyl-3-(methoxycarbonylmethyl)isoindolin-1-one | 85 |
| 4-Methoxyphenyl | Methyl acrylate | 2-(4-methoxyphenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one | 82 |
| 4-Chlorophenyl | Methyl acrylate | 2-(4-chlorophenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one | 78 |
| Benzyl | Methyl acrylate | 2-benzyl-3-(methoxycarbonylmethyl)isoindolin-1-one | 91 |
| Phenyl | Styrene | 2-phenyl-3-phenethylisoindolin-1-one | 65 |
| Phenyl | Acrylonitrile | 2-phenyl-3-(2-cyanoethyl)isoindolin-1-one | 75 |
Note: Yields are representative and may vary based on specific reaction conditions.
Experimental Protocol: Photocatalytic Synthesis of 3-Substituted Isoindolinones [4]
In an inert atmosphere glovebox, a 4 mL vial is charged with the this compound (0.2 mmol, 1.0 equiv), Ir[(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), the alkene (0.6 mmol, 3.0 equiv), DIPEA (0.3 mmol, 1.5 equiv), and DMSO (0.3 mL). A magnetic stirrer bar is added, and the vial is sealed. The vial is then removed from the glovebox and stirred under blue LED irradiation for 2 to 16 hours. Upon completion, the reaction mixture is poured into a separatory funnel containing 20 mL of H₂O and 20 mL of Et₂O. The layers are separated, and the aqueous layer is extracted with Et₂O (2 x 20 mL). The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography.
Quantum Yield
Workflow: Photocatalytic Synthesis of 3-Substituted Isoindolinones
Caption: Experimental workflow for photocatalytic synthesis of isoindolinones.
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones
A continuous flow method for the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors has been developed, utilizing visible light mediation in the absence of a photocatalyst.[5][6] This approach offers excellent yields in short residence times.
Experimental Protocol: Continuous Flow Photochemical Synthesis [6]
A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in a suitable degassed solvent. The solution is introduced into a continuous flow reactor system (e.g., Vapourtec E-series with a UV-150 photomodule) equipped with a 420 nm high-power LED. The flow system is stabilized with a flow rate of 1 mL/min and a back pressure of 3 bar. The solution is passed through the irradiated reactor with a residence time of 10 minutes. The collected solution from the reactor outlet is concentrated in vacuo, and the product is purified by column chromatography.
Reaction Mechanisms
Proposed Mechanism for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones is believed to proceed through the extrusion of molecular nitrogen to form a reactive diradical intermediate. This intermediate can then undergo intramolecular cyclization and rearrangement to form the observed products. The solvent is thought to play a crucial role in mediating the lifetime and reaction pathways of this intermediate.
Signaling Pathway: Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones
Caption: Proposed mechanism for the thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.
Proposed Mechanism for Photocatalytic Synthesis of 3-Substituted Isoindolinones
The visible-light-mediated reaction is proposed to initiate with the excitation of the iridium photocatalyst, which then engages in an electron transfer with the benzotriazinone to form a radical anion. This intermediate loses dinitrogen to generate a new radical species that adds to the alkene. A subsequent nitrogen-mediated hydrogen atom shift leads to the final isoindolinone product.
Signaling Pathway: Photocatalytic Synthesis of 3-Substituted Isoindolinones
Caption: Proposed mechanism for the photocatalytic synthesis of 3-substituted isoindolinones.
References
- 1. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
Tautomerism in 1,2,3-Benzotriazin-4(3H)-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,2,3-benzotriazin-4(3H)-one and its derivatives. It covers the structural aspects of the different tautomeric forms, analytical methodologies for their characterization, and the implications of tautomerism in the context of their biological activity, particularly in drug development.
Introduction to Tautomerism in this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The biological function of this scaffold is intrinsically linked to its structural chemistry, most notably the existence of tautomeric isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity and biological interactions of these molecules.
The primary tautomeric equilibrium in this compound involves the migration of a proton between nitrogen and oxygen atoms, leading to amide and iminol forms. The principal tautomers are the 3H-amide, 1H-amide, and the 4-hydroxy-enol (iminol) forms.
Experimental evidence from 15N NMR and X-ray crystallography has conclusively shown that the 3H-tautomer is the predominant form in the solid state and in solution. However, the presence and relative stability of the other tautomers can be influenced by various factors, including substitution patterns and the solvent environment.
Tautomeric Forms and Their Relative Stabilities
The tautomeric equilibrium of this compound can be visualized as a dynamic interplay between three primary forms.
Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. While experimental quantitative data for the equilibrium constants (KT) are not extensively reported in the literature, theoretical calculations provide valuable insights into the energetic landscape.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is sensitive to electronic and environmental factors.
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the benzotriazinone scaffold can significantly alter the relative stabilities of the tautomers. Substituents can influence the acidity of the N-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For instance, N-substitution at the 3-position locks the molecule in a specific tautomeric form, which has been a key strategy in drug design to favor a particular bioactive conformation.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can have a profound impact on the tautomeric equilibrium.[1][2] Polar protic solvents can stabilize the more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms. This solvatochromism is often observable in UV-Vis spectra, where shifts in absorption maxima can indicate changes in the tautomeric population.[3]
Analytical Characterization of Tautomers
A combination of spectroscopic and analytical techniques is employed to identify and characterize the tautomeric forms of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.
-
¹H NMR: The position of the labile proton gives a direct indication of the tautomeric form. In the 3H-tautomer, an N-H proton signal is observed, while the enol form would show an O-H signal. The chemical shifts of the aromatic protons can also differ between tautomers.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator. This signal will be in the typical amide/ketone region for the 3H and 1H forms, while in the enol form, this carbon would be shielded and appear at a higher field, characteristic of a carbon in a C-O single bond.
-
¹⁵N NMR: This technique is particularly informative for distinguishing between the 1H- and 3H-tautomers by probing the chemical environment of the nitrogen atoms in the triazine ring.
Table 1: Summary of Expected NMR Characteristics for Tautomers
| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal | Key ¹⁵N NMR Signature |
| 3H-form | N3-H proton signal | C4 carbonyl signal (~160-170 ppm) | Distinct signals for N1, N2, and N3 |
| 1H-form | N1-H proton signal | C4 carbonyl signal (~160-170 ppm) | Different chemical shifts for N1, N2, and N3 compared to the 3H-form |
| Enol-form | O-H proton signal | C4 signal shifted upfield | Altered nitrogen chemical shifts due to changes in hybridization and bonding |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the different tautomers.
-
N-H and O-H Stretching: The presence of a sharp or broad band in the 3200-3500 cm⁻¹ region can indicate N-H (amide) or O-H (enol) stretching vibrations, respectively.
-
C=O Stretching: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the amide tautomers. The absence or significant weakening of this band, coupled with the appearance of C=N and C-O stretching bands, would suggest the presence of the enol form.
UV-Visible Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of the molecule, which differs between tautomers. The position of the absorption maxima (λmax) can be used to study the influence of solvents and pH on the tautomeric equilibrium.[3] Generally, the different conjugation systems of the amide and enol forms will result in distinct absorption spectra. However, overlapping bands can make quantitative analysis challenging without deconvolution techniques.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the location of the proton and thus the predominant tautomeric form in the crystal lattice. For instance, the crystal structure of a derivative of this compound has been confirmed by X-ray crystallography, clearly showing the benzotriazin-4(3H)-one scaffold.[5]
Experimental Protocols
While specific, detailed protocols for the tautomeric analysis of this compound are not extensively published, the following sections provide generalized methodologies based on standard practices for studying tautomerism in heterocyclic compounds.
Synthesis of this compound Derivatives
A common synthetic route to the this compound core involves the diazotization of 2-aminobenzamides.[6] More recent methods include visible light-mediated photocyclization of acyclic aryl triazine precursors in a continuous flow system.[6][7]
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the tautomeric ratio in different solvents.
Materials:
-
This compound or its derivative (5-10 mg)
-
A series of deuterated NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
NMR tubes
Procedure:
-
Prepare solutions of the compound in each of the selected deuterated solvents at a concentration of approximately 10-20 mM.
-
Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Identify and integrate the signals corresponding to the distinct protons of each tautomer (e.g., N-H, O-H, and specific aromatic protons).
-
The ratio of the integrals of these characteristic signals provides the tautomeric ratio.
-
For more detailed analysis, acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of key carbons (e.g., C4) and nitrogens can further confirm the identity and ratio of the tautomers.
-
If the exchange between tautomers is fast on the NMR timescale, leading to averaged signals, variable temperature (VT) NMR studies can be performed to slow down the exchange and resolve the signals of the individual tautomers.
UV-Vis Spectroscopic Analysis of Solvent Effects
Objective: To qualitatively assess the effect of solvent polarity on the tautomeric equilibrium.
Materials:
-
Stock solution of the this compound derivative in a non-absorbing solvent (e.g., acetonitrile).
-
A series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Quartz cuvettes.
Procedure:
-
Prepare dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer) of the compound in each of the selected solvents.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Analyze the spectra for shifts in the absorption maxima (λmax) and changes in the shape of the absorption bands.
-
A significant shift in λmax or the appearance/disappearance of shoulders on the absorption peaks with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.
Biological Significance and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, highlighting their potential in drug development. The specific tautomeric form of the inhibitor is often crucial for its binding affinity to the target protein.
Inhibition of α-Glucosidase
Certain sulfonamide derivatives of this compound have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9] Inhibition of this enzyme can help control postprandial hyperglycemia in diabetic patients.[9]
Table 2: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
| Compound | Substituent | IC₅₀ (µM) |
| 12e | Nitro derivative | 32.37 ± 0.15[8] |
| 12f | Nitro derivative | 37.75 ± 0.11[8] |
| Acarbose (Standard) | - | 37.38 ± 0.12[10] |
The inhibitory mechanism involves the binding of the benzotriazinone derivative to the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into glucose.
Inhibition of c-Met Kinase
Derivatives of 1,2,3-benzotriazin-4-one have also been investigated as inhibitors of the c-Met receptor tyrosine kinase.[11] The c-Met signaling pathway is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[3] Inhibition of c-Met can block these oncogenic signals.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Small molecule inhibitors, such as certain benzotriazinone derivatives, can bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent pathway activation.
The inhibition of the c-Met pathway by small molecules like benzotriazinone derivatives leads to the downregulation of key downstream effectors such as AKT and ERK, ultimately suppressing cancer cell proliferation and survival.[8][11]
Conclusion
The tautomerism of this compound and its derivatives is a critical aspect of their chemistry and biological activity. The predominance of the 3H-tautomer is well-established, but the potential for equilibrium shifts under the influence of substituents and solvents highlights the need for careful characterization in different environments. A thorough understanding of the tautomeric behavior, facilitated by a combination of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents based on this versatile heterocyclic scaffold. The demonstrated efficacy of these compounds as enzyme inhibitors underscores the importance of further research into their structure-activity relationships, with a particular focus on how tautomerism governs their interactions with biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted 1,2,3-Benzotriazin-4(3H)-ones
Introduction
1,2,3-Benzotriazin-4(3H)-ones are a significant class of nitrogen-containing heterocyclic compounds. Their structural framework is a feature in various pharmacologically active molecules, including anesthetics and antidepressants, as well as in agrochemicals.[1][2] Beyond their biological importance, these compounds serve as versatile building blocks in organic synthesis. They are precursors for various metal-catalyzed and photochemical denitrogenative transformations, enabling the synthesis of other valuable heterocyclic systems like isoindolinones, quinazolinones, and ortho-substituted benzamides.[3][4][5] This document outlines several key protocols for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones, catering to both traditional and modern synthetic chemistry approaches.
Synthetic Protocols
Several methods have been developed for the synthesis of 1,2,3-benzotriazin-4(3H)-ones. The most common approach involves the diazotization of 2-aminobenzamides. However, due to the often harsh conditions of this classical method, milder and more efficient protocols have been developed.
Method 1: Classical Diazotization of 2-Aminobenzamides
This traditional method involves the reaction of a 2-aminobenzamide derivative with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.[6] While effective, the harsh acidic conditions can limit the scope of substrates with sensitive functional groups.[2][6][7]
Method 2: Modified Diazotization using a Polymer-Supported Nitrite Reagent
To overcome the limitations of the classical method, a milder protocol has been developed that utilizes a polymer-supported nitrite reagent in combination with p-toluenesulfonic acid.[1][6] This one-pot diazotization and cyclization procedure is compatible with a wider range of functional groups.[6]
Method 3: Continuous Flow Photochemical Synthesis
A modern and green approach to synthesizing substituted 1,2,3-benzotriazin-4(3H)-ones involves the visible light-mediated photocyclization of acyclic aryl triazine precursors.[1][2] This method, often performed in a continuous flow reactor, offers excellent yields in short residence times without the need for additives or photocatalysts.[1][2] The reaction proceeds through a nitrogen-centered Norrish-type reaction.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2,3-Benzotriazin-4(3H)-ones via Modified Diazotization[6]
-
To a stirred solution of the desired 2-aminobenzamide (1.0 equiv.) in methanol (10 mL per mmol of substrate) at 0 °C, add polymer-supported nitrite (containing 3.0 equiv. of NO₂) and p-toluenesulfonic acid monohydrate (3.0 equiv.).
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Filter the resin and wash it with methanol (20 mL per mmol of substrate).
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 1,2,3-benzotriazin-4(3H)-one.
Protocol 2: General Procedure for Continuous Flow Photochemical Synthesis[1][2]
-
Prepare a solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile).
-
Pump the solution through a continuous flow reactor equipped with a violet light source (e.g., 420 nm LEDs).
-
Set the flow rate to achieve the desired residence time (e.g., 10 minutes).
-
Collect the product solution as it exits the reactor.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones using the modified diazotization method.
Table 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-ones via Modified Diazotization
| Entry | R¹ | R² | Product | Time (h) | Yield (%) |
| 1 | H | H | 3H-benzo[d][1][3][6]triazin-4-one | 2 | 95 |
| 2 | 5-Cl | H | 6-chloro-3H-benzo[d][1][3][6]triazin-4-one | 2 | 92 |
| 3 | 5-Br | H | 6-bromo-3H-benzo[d][1][3][6]triazin-4-one | 2 | 90 |
| 4 | 5-NO₂ | H | 6-nitro-3H-benzo[d][1][3][6]triazin-4-one | 3 | 85 |
| 5 | H | Ph | 3-phenyl-3H-benzo[d][1][3][6]triazin-4-one | 2 | 93 |
| 6 | 5-Cl | Ph | 6-chloro-3-phenyl-3H-benzo[d][1][3][6]triazin-4-one | 2 | 91 |
Data adapted from literature reports.[6] Conditions: 2-aminobenzamide (1 equiv.), polymer-supported nitrite (3 equiv.), p-TsOH·H₂O (3 equiv.), MeOH, 0 °C to rt.
Visualizations
The following diagrams illustrate the experimental workflows for the key synthetic protocols described.
Caption: Workflow for the synthesis of 1,2,3-benzotriazin-4(3H)-ones via modified diazotization.
Caption: Workflow for the continuous flow photochemical synthesis of 1,2,3-benzotriazin-4(3H)-ones.
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Continuous Flow Synthesis of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the continuous flow synthesis of 1,2,3-benzotriazin-4(3H)-one and its derivatives. This method, based on a visible light-mediated photochemical cyclization, offers a significant improvement over traditional batch syntheses, providing higher yields, shorter reaction times, and enhanced safety and scalability.
Introduction
1,2,3-Benzotriazin-4(3H)-ones are a class of heterocyclic compounds with significant pharmacological interest, exhibiting potential as anesthetics and antidepressants.[1][2] Traditional synthetic routes often rely on the diazotization of 2-aminobenzamides, a process that typically involves harsh acidic conditions and the use of sodium nitrite, posing scalability and safety challenges.[2][3]
Recent advancements in photochemistry and continuous flow technology have enabled a novel and efficient synthesis of these valuable scaffolds.[4][5] This method utilizes acyclic aryl triazine precursors which undergo a photocyclization reaction upon exposure to violet light (420 nm) in a continuous flow reactor.[4][5] This process proceeds via a nitrogen-centered[4][6]-H shift, a variation of the Norrish type II reaction, and notably, requires no additives or photocatalysts.[2][4] The continuous flow setup allows for precise control over reaction parameters, leading to excellent yields in residence times as short as 10 minutes.[4][5]
Reaction Principle and Advantages
The core of this synthetic method is the photochemical cyclization of an acyclic aryl triazine precursor. The proposed mechanism involves the formation of a 1,4-biradical intermediate, which then undergoes N-N bond formation and fragmentation to yield the desired this compound and a byproduct.[4]
Key Advantages of the Continuous Flow Approach:
-
High Efficiency: Excellent yields (typically 75-97%) are achieved in very short residence times (10 minutes).[4]
-
Enhanced Safety: The small reactor volume in continuous flow minimizes the risk associated with potentially energetic intermediates. The in-situ generation and consumption of reactive species improve the overall safety of the process.
-
Scalability and Robustness: The method has been demonstrated to be scalable, with a throughput of up to 338 mg/h and a space-time yield of 205 mmol·L⁻¹·h⁻¹.[1]
-
Green Chemistry: The synthesis operates at ambient temperature, utilizes visible light, and avoids the use of harsh reagents or metal catalysts, aligning with the principles of green chemistry.[4]
-
Wide Substrate Scope: The reaction tolerates a variety of substituents on the aryl ring and at the 3-position of the benzotriazinone core.[4]
Experimental Setup
The continuous flow synthesis is performed using a commercially available flow chemistry system. A typical setup is described below:
-
Flow Reactor System: A Vapourtec E-series or a similar modular flow chemistry system.[2][4]
-
Photochemical Reactor: A Vapourtec UV-150 photomodule or equivalent, equipped with a 420 nm violet LED light source (e.g., 50W).[4]
-
Reactor Coil: A 10 mL PFA tubing coil is used as the reaction vessel within the photomodule.[2]
-
Pumps: High-pressure pumps are required to deliver the reactant solution at a constant flow rate.
-
Back Pressure Regulator (BPR): A BPR is used to maintain a constant pressure within the system (e.g., 3 bar) to prevent solvent outgassing and ensure stable flow.[4]
Quantitative Data Summary
The continuous flow photochemical synthesis of 1,2,3-benzotriazin-4(3H)-ones demonstrates high efficiency across a range of substrates. The following table summarizes the key performance indicators of this process.
| Parameter | Value | Reference |
| General Yield Range | 75 - 97% | [4] |
| Residence Time | 10 minutes | [4] |
| Flow Rate | 1 mL/min | [4] |
| System Pressure | 3 bar | [4] |
| Wavelength | 420 nm | [4][5] |
| Light Source Power | 50 W | [4] |
| Throughput (for scale-up) | 338 mg/h | [1] |
| Space-Time Yield | 205 mmol·L⁻¹·h⁻¹ | [1] |
Experimental Protocols
Protocol for the Synthesis of Acyclic Aryl Triazine Precursors
The acyclic aryl triazine precursors are synthesized from the corresponding 2-aminobenzamides. A general protocol is provided below, with specific details available in the cited literature.
-
Diazotization: To a solution of the 2-aminobenzamide in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite at 0 °C.
-
Coupling: The resulting diazonium salt solution is then added to a solution of a secondary amine (e.g., dimethylamine) at 0 °C.
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to afford the desired acyclic aryl triazine precursor.
Protocol for the Continuous Flow Synthesis of this compound
This protocol is a general guideline. Specific concentrations and solvents may need to be optimized for different substrates.
-
Preparation of the Starting Material Solution:
-
Prepare a solution of the acyclic aryl triazine precursor in a suitable degassed solvent (e.g., a mixture of MeOH/DCM or MeCN/H₂O to ensure solubility).[4][5] The concentration should be in the range of 0.015 M to 0.03 M (approximately 40-80 mg of starting material).[4]
-
Ensure the starting material is fully dissolved to prevent clogging of the flow system.
-
-
Flow Reactor Setup and Stabilization:
-
Set up the continuous flow system as depicted in Figure 1.
-
Set the temperature of the photochemical reactor to ambient temperature.
-
Turn on the 420 nm LED light source and set the power to 50 W.[4]
-
Set the back pressure regulator to 3 bar.[4]
-
Start pumping the solvent through the system at a flow rate of 1 mL/min to stabilize the system. This should be done for at least 5 minutes.[4]
-
-
Reaction Execution:
-
Once the system is stable, switch the injection valve to introduce the starting material solution into the flow reactor.
-
The solution will pass through the 10 mL reactor coil, where it will be irradiated with 420 nm light for a residence time of 10 minutes.
-
After the entire sample has been injected, switch the valve back to the solvent inlet to flush the remaining product from the reactor. A rinse with 1 mL of solvent is recommended.[4]
-
-
Product Collection and Work-up:
-
Collect the solution exiting the back pressure regulator in a suitable flask.
-
Evaporate the solvent from the collected solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.
-
Reaction Mechanism
The reaction is proposed to proceed through a nitrogen-centered Norrish type II-like mechanism.
Upon irradiation with 420 nm light, the acyclic aryl triazine precursor is promoted to an excited state.[4] This is followed by an intramolecular[4][6]-hydrogen shift from a nitrogen atom to an oxygen atom, forming a 1,4-biradical intermediate.[2][4] Subsequent N-N bond formation and fragmentation of the side chain yield the final this compound product.[4]
Safety Precautions
-
General Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Triazine Compounds: Triazine derivatives can be hazardous. Consult the Safety Data Sheet (SDS) for the specific starting materials and products. Handle these compounds in a well-ventilated fume hood.[7][8][9]
-
Photochemical Reactor: High-intensity light sources can be harmful to the eyes. Ensure that the photoreactor is properly shielded to prevent exposure to the light.
-
Pressurized System: The flow chemistry system operates under pressure. Regularly inspect tubing and fittings for leaks.
By following these application notes and protocols, researchers can safely and efficiently synthesize 1,2,3-benzotriazin-4(3H)-ones and their derivatives using continuous flow photochemistry, opening new avenues for the development of novel pharmaceuticals and fine chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. On the Facile Synthesis of Triazaarsoles Using Acyclic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Photocatalytic Synthesis of 1,2,3-Benzotriazin-4(3H)-one and its Derivatives
These application notes provide detailed protocols and data for the synthesis of the 1,2,3-benzotriazin-4(3H)-one heterocyclic scaffold and its subsequent derivatization into other important molecular structures using photocatalytic methods. These protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Section 1: Photocatalyst-Free, Continuous Flow Synthesis of 1,2,3-Benzotriazin-4(3H)-ones
This section details a novel and efficient method for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones. The protocol utilizes a photocyclization reaction of acyclic aryl triazine precursors under visible light irradiation in a continuous flow reactor. A key advantage of this method is that it does not require an external photocatalyst or any additives.[1][2][3][4]
Application
This protocol is suitable for the scalable and robust synthesis of a variety of substituted this compound derivatives.[1][2] This heterocyclic scaffold is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The method is highlighted by its green credentials, including the use of visible light, operation at ambient temperature, and simplified product isolation.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various this compound derivatives using the continuous flow method.
| Substrate (Acyclic Aryl Triazine) | Solvent | Residence Time (min) | Wavelength (nm) | Yield (%) |
| N-(2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | >99 |
| N-(5-chloro-2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | >99 |
| N-(2-(3,3-dimethyltriaz-1-en-1-yl)-5-fluorophenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | >99 |
| N-(5-bromo-2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | 98 |
| N-(2-(3,3-dimethyltriaz-1-en-1-yl)-5-(trifluoromethyl)phenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | 96 |
| N-(2-(3,3-dimethyltriaz-1-en-1-yl)-4-methylphenyl)acetamide | Acetonitrile/DCM (1:1) | 10 | 420 | >99 |
Experimental Protocol
Materials and Equipment:
-
Acyclic aryl triazine precursor
-
Degassed solvent (e.g., Acetonitrile/DCM 1:1)
-
Continuous flow reactor (e.g., Vapourtec E-series) equipped with a photomodule (e.g., UV-150)
-
Peristaltic pump
-
Back pressure regulator
Procedure:
-
Solution Preparation: Prepare a solution of the acyclic aryl triazine starting material (0.15-0.3 mmol) in the chosen degassed solvent. Ensure complete dissolution to form a homogenous solution.[2]
-
System Stabilization: Set up the continuous flow system. Stabilize the system by setting the light intensity (50 Watt at 420 nm), flow rate (1 mL/min), and back pressure (3 bar) for at least 5 minutes.[2]
-
Sample Injection: Inject the prepared solution into the reaction tube inlet.[2]
-
Rinsing: After complete injection, rinse the vial with 1 mL of the solvent and inject it into the system.[2]
-
Reaction: The solution is irradiated with violet light (420 nm) as it flows through the reactor for a residence time of 10 minutes.[1][2]
-
Collection: Collect the solution at the outlet of the reactor.[2]
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary, although in many cases, simple crystallization is sufficient.[2][3]
Reaction Mechanism and Workflow
The proposed mechanism for this photocyclization is a variation of the Norrish type II reaction, involving a nitrogen-centered[2][5]-H shift.[1][2][3]
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
Application Notes and Protocols: 1,2,3-Benzotriazin-4(3H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Benzotriazin-4(3H)-one and its derivatives have emerged as versatile and powerful reagents in modern organic synthesis. This heterocyclic scaffold is utilized in two primary capacities: as a foundational component of highly effective coupling reagents for amide bond formation, and as a versatile building block for the synthesis of a variety of other heterocyclic systems through denitrogenative transformations. These reagents offer advantages in terms of efficiency, reduced side reactions, and the ability to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations.
Application 1: Amide Bond and Peptide Synthesis using DEPBT
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a derivative of this compound that has gained prominence as a peptide coupling reagent.[1] It is particularly valued for its remarkable ability to suppress racemization, even when coupling sterically hindered or racemization-prone amino acids.[2][3][4] DEPBT is effective in both solid-phase and solution-phase peptide synthesis.[5]
General Workflow for DEPBT-Mediated Amide/Peptide Coupling
References
Application of 1,2,3-Benzotriazin-4(3H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] This document provides detailed application notes on the medicinal chemistry of this compound, including protocols for the synthesis of key derivatives and their biological evaluation.
I. Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential in several therapeutic areas. Below is a summary of their key biological activities, supported by quantitative data from various studies.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4]
Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 in µM)
| Compound ID | Substitution Pattern | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | SiHa (Cervical) | Reference |
| BTZ-1 | 3-(2-cyanoacetamido) | 6.53 | - | - | - | - | [2] |
| BTZ-2 | 3-(piperidin-1-yl)acetyl | 12.40 | - | 59.85 | - | - | [2] |
| BTZ-3 | 3-(4-chlorophenyl) | - | 13.92 | 16.26 | - | - | [5] |
| BTZ-4 | 3-(4-methoxyphenyl) | 7.67 | - | - | - | - | [5] |
| BTZ-5 | Pyrimidine-benzotriazole derivative | - | - | - | - | 0.009 | [6] |
Note: '-' indicates data not available.
α-Glucosidase Inhibitory Activity
This compound sulfonamide derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][7][8] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus.
Table 2: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| BTZ-SA-1 | 3-(N-(3,4-dimethylphenyl)sulfamoyl)phenyl | 29.75 ± 0.14 | [5] |
| BTZ-SA-2 | 3-(N-(4-bromophenyl)sulfamoyl)phenyl | 33.24 ± 0.01 | [5] |
| BTZ-SA-3 | 3-(N-(p-tolyl)sulfamoyl)phenyl | 30.87 ± 0.51 | [5] |
| Acarbose (Standard) | - | Varied (e.g., 10.30 ± 0.20) | [9] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative bioactive this compound derivative and for key biological assays.
Synthesis Protocols
a) General Synthesis of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones
A common and versatile method for the synthesis of the this compound core involves the diazotization of 2-aminobenzamides.[10][11]
-
Step 1: Synthesis of 2-Aminobenzamide: Start with isatoic anhydride and react it with an appropriate amine to yield the corresponding 2-aminobenzamide derivative.
-
Step 2: Diazotization and Cyclization: Dissolve the 2-aminobenzamide in an acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt, which then undergoes intramolecular cyclization to yield the this compound.
b) Protocol for the Synthesis of 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d][10][12]triazin-4(3H)-one (BTZ-2 analog) [2]
-
Materials: this compound, methyl chloroacetate, potassium carbonate, dimethylformamide (DMF), piperidine.
-
Step 1: Alkylation of this compound:
-
To a solution of this compound (1.0 mmol) in DMF (30 mL), add potassium carbonate (2.0 mmol) and methyl chloroacetate (1.0 mmol).
-
Heat the reaction mixture at 100 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After cooling, add an ice/water mixture to precipitate the product, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate. Filter, wash with water, and dry.
-
-
Step 2: Amidation:
-
Dissolve the product from Step 1 (1.0 mmol) in a suitable solvent and add piperidine (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by extraction and purify the product by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For a similar compound, 3-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d][10][12]triazin-4(3H)-one, the following characterization was reported: White crystals, mp: 140–142 °C. ¹H NMR (400.0 MHz, CDCl₃), δ ppm, (J, Hz): 8.33–8.31 (1H, m, Ar–H); 8.15 (1H, d, J = 8.0 Hz, Ar–H); 7.95–7.90 (1H, m, Ar–H); 7.89–7.75 (1H, m, Ar–H); 5.28 (2H, s, NCH₂CO); 3.58–3.51 (4H, m, 2NCH₂); 1.68–1.54 (4H, m, 2CH₂); 1.58 (2H, m,CH₂).[2]
Biological Assay Protocols
a) MTT Assay for Anticancer Cytotoxicity [12]
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
b) α-Glucosidase Inhibition Assay [5]
This assay is used to evaluate the inhibitory effect of compounds on the α-glucosidase enzyme.
-
Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the α-glucosidase solution. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve. Acarbose is typically used as a positive control.
-
III. Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many this compound derivatives are still under investigation, studies have indicated their involvement in key cellular processes leading to cancer cell death.
Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] Apoptosis is a tightly regulated process involving a cascade of molecular events.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways. This compound derivatives are reported to modulate the levels of pro-apoptotic (Bax/Bak) and anti-apoptotic (Bcl-2) proteins.
Cell Cycle Arrest
In addition to apoptosis, some derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[3] This prevents the cells from dividing and leads to their eventual death.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Anticancer Agents from 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel anticancer agents derived from the versatile 1,2,3-benzotriazin-4(3H)-one scaffold. The protocols outlined below are based on established and innovative methodologies, offering a foundation for the development of potent and selective cancer therapeutics.
The this compound core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor effects. The strategic modification of this scaffold, particularly at the N-3 position, has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. This document details key synthetic routes, presents anticancer activity data, and illustrates relevant biological pathways and experimental workflows.
I. Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through several key methodologies. Below are detailed protocols for the most common and innovative approaches.
Protocol 1: Classical Diazotization of Anthranilamide
This is a traditional and widely used method for the synthesis of the parent this compound.[1][2][3]
Experimental Protocol:
-
Dissolution: Suspend anthranilamide (13.6 g, 0.1 mol) in 8 M hydrochloric acid (50 mL) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (11.3 g, 0.198 mol) in water while maintaining the temperature at 0 °C.
-
Stirring: Stir the reaction mixture vigorously for 1 hour at 0 °C.
-
Warming and Neutralization: Allow the solution to warm to room temperature and then neutralize it by the dropwise addition of 1 N sodium hydroxide solution until a precipitate is formed.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Crystallization: Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Synthesis of N-3 Substituted Derivatives via Alkylation
This protocol describes the synthesis of N-substituted this compound derivatives, which have shown significant anticancer activity.[1]
Experimental Protocol:
-
Preparation: To a solution of this compound in a suitable solvent such as DMF, add an equimolar amount of a base (e.g., potassium carbonate).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., ethyl bromoacetate) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the N-3 substituted derivative.
Protocol 3: Continuous Flow Photochemical Synthesis
A modern, green, and efficient method for the synthesis of substituted benzotriazin-4(3H)-ones involves a visible light-mediated photocyclization.[2][3] This approach offers excellent yields in short reaction times without the need for additives or photocatalysts.[2][3]
Experimental Protocol:
-
Precursor Synthesis: Synthesize the acyclic aryl triazine precursor according to literature methods.
-
Flow Reactor Setup: Prepare a continuous flow reactor equipped with a violet light source (420 nm).
-
Photocyclization: Pump a solution of the aryl triazine precursor through the flow reactor.
-
Collection: Collect the product stream exiting the reactor.
-
Purification: Evaporate the solvent and purify the resulting benzotriazin-4(3H)-one derivative, typically by column chromatography.
II. Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
Table 1: Cytotoxic Activity of this compound Derivatives against Liver Cancer (HepG2) Cell Line [1]
| Compound | IC50 (µM) |
| 3 | 6.525 |
| 13a | 10.97 |
| Doxorubicin (Standard) | 2.06 |
Table 2: Cytotoxic Activity of Selected Derivatives against Various Cancer Cell Lines [4]
| Compound | Cell Line | IC50 (µM) |
| 7b | Liver Cancer | 5.54 - 16.26 |
| Colorectal Cancer | ||
| Breast Cancer | ||
| 15 | Liver Cancer | 5.54 - 16.26 |
| Colorectal Cancer | ||
| Breast Cancer | ||
| 25 | Liver Cancer | 5.54 - 16.26 |
| Colorectal Cancer | ||
| Breast Cancer |
III. Mandatory Visualizations
Signaling Pathway
Certain this compound derivatives have been suggested to exert their anticancer effects by inhibiting key signaling kinases such as c-Met.[4]
Caption: Proposed mechanism of action via c-Met kinase inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound-based anticancer agents.
Caption: Workflow for anticancer drug discovery.
Logical Relationships
This diagram outlines the logical progression from the core chemical scaffold to the desired biological outcome.
Caption: From chemical scaffold to biological activity.
References
- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2,3-benzotriazin-4(3H)-one as a versatile building block for the preparation of a wide range of heterocyclic compounds. This document includes detailed experimental protocols for key transformations, quantitative data summaries, and diagrams of reaction pathways and workflows.
Introduction
This compound is a structurally important scaffold utilized in the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, many of which are significant in the pharmaceutical and chemical industries.[1][2] Its ability to undergo denitrogenative reactions under thermal, photochemical, or metal-catalyzed conditions makes it a valuable precursor for constructing complex molecular architectures.[1][2] This reagent has been successfully employed in the synthesis of medicinally relevant compounds such as ebselen, losartan, and luotonin A.[1]
Synthesis of 1,2,3-Benzotriazin-4(3H)-ones
The traditional and most common method for synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamide or methyl anthranilate.[3][4] However, this method's reliance on strong acids and sodium nitrite can be problematic.[3][4] Consequently, several alternative and milder protocols have been developed.
Recent advancements include a visible-light-mediated photocyclization of acyclic aryl triazine precursors, which offers excellent yields in a short reaction time without the need for additives or photocatalysts.[3][5] This continuous flow method is noted for its scalability and green credentials.[3][4] Other innovative approaches involve the palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide and the oxidative rearrangement of 3-aminoindazoles.[3][4]
Key Synthetic Transformations and Protocols
This compound serves as a versatile substrate for various transformations, leading to a diverse array of heterocyclic systems.
Synthesis of Isoindolinones and Isoquinolones
Visible-light-mediated denitrogenative alkene insertion into 1,2,3-benzotriazin-4(3H)-ones provides a regioselective route to 3-substituted isoindolinones.[6] This photocatalytic approach shows divergent reactivity compared to nickel catalysis, which yields 3,4-dihydroisoquinolin-1(2H)-ones.[6]
Protocol: Photocatalytic Synthesis of 3-Substituted Isoindolinones [6]
-
Reaction Setup: In a reaction vessel, combine the substituted this compound (1.0 equiv.), the activated alkene (2.0 equiv.), and the photocatalyst in a suitable degassed solvent.
-
Reaction Conditions: Irradiate the mixture with visible light at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of pharmacological activities, can be synthesized from this compound derivatives.[7][8] One notable method involves the thermal decomposition of 3-arylideneamino-1,2,3-benzotriazin-4-ones.[9]
Protocol: Synthesis of 2-Arylquinazolin-4(3H)-ones via Thermal Decomposition [9]
-
Starting Material Synthesis: Prepare the 3-arylideneamino-1,2,3-benzotriazin-4-one by reacting the corresponding 3-amino-1,2,3-benzotriazin-4-one with an aromatic aldehyde.
-
Thermolysis: Heat the 3-arylideneamino-1,2,3-benzotriazin-4-one in a high-boiling solvent (e.g., paraffin oil).
-
Reaction Monitoring: Monitor the evolution of nitrogen gas to gauge the reaction's progress.
-
Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Recrystallize or use column chromatography to purify the 2-arylquinazolin-4(3H)-one.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound derivatives.
Table 1: Synthesis of Isoindolinones and Isoquinolones
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Substituted this compound | Activated Alkene | Visible Light, Photocatalyst | 3-Substituted Isoindolinone | Good to Excellent | [6] |
| This compound | Symmetrical Alkyne | Metal Catalyst | 1(2H)-Isoquinolone | Not Specified | [1] |
Table 2: Synthesis of Quinazolin-4(3H)-ones
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 3-Arylideneamino-1,2,3-benzotriazin-4-one | None | Thermal Decomposition | 2-Arylquinazolin-4-one | Not Specified | [9] |
| N-(2-Aminobenzoyl)benzotriazoles | Amines, Orthoesters | Neat, 8 h | 2,3-Disubstituted quinazolin-4(3H)-one | 46-95 | [7] |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.
Caption: General synthetic routes from this compound.
Caption: A typical experimental workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 6. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), also known as HODhbt, is a highly effective coupling additive in peptide synthesis. It is utilized to enhance reaction rates, increase peptide yields, and most critically, to suppress the racemization of amino acids during the coupling process. This is particularly crucial for the synthesis of biologically active peptides where stereochemical integrity is paramount.[1] HOOBt serves as a superior alternative to older additives like 1-Hydroxybenzotriazole (HOBt), offering improved performance in forming amide bonds.[2] These notes provide detailed protocols and comparative data for the application of HOOBt in both solid-phase and solution-phase peptide synthesis.
Mechanism of Action
During peptide synthesis, coupling reagents such as carbodiimides (e.g., DCC, DIC) activate the carboxylic acid group of an N-protected amino acid. This activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[1] HOOBt acts by intercepting the activated amino acid to form a more stable and highly reactive HOOBt-ester intermediate. This ester is less susceptible to oxazolone formation and readily reacts with the free amine of the growing peptide chain, thus minimizing the risk of racemization and promoting efficient peptide bond formation.[1][3] The derivative of HOOBt, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is a coupling reagent that leverages the high reactivity of the HOOBt ester.[4][5]
Caption: Mechanism of HOOBt in suppressing racemization.
Quantitative Data
The following tables provide a comparative view of the effectiveness of different benzotriazole-based additives in suppressing racemization.
Table 1: Comparison of Epimerization with HOBt and HOAt in Solid-Phase Peptide Synthesis
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% |
Data from a comparative study on a challenging dipeptide coupling.[6]
Table 2: Influence of Coupling Reagent and Additive on Racemization
| Coupling Additive | Coupling Reagent | Peptide Synthesized | % Epimerization |
| HOAt | EDC | Gly-Phe-Pro-NH₂ | 29.8% |
| HOAt | DIC | Gly-Phe-Pro-NH₂ | 4.2% |
This data highlights the impact of the coupling reagent in conjunction with the additive on the level of racemization.[6]
Experimental Protocols
The following are detailed protocols for the use of HOOBt in solid-phase and solution-phase peptide synthesis. These are general guidelines and may require optimization for specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected amino acid
-
HOOBt
-
Coupling reagent (e.g., DIC or HBTU)
-
Base (e.g., DIPEA for HBTU)
-
Peptide synthesis grade DMF
-
20% Piperidine in DMF
-
DCM (optional for washing)
-
Solid-phase synthesis resin with a free N-terminal amine
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5-15 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will show a blue color).
-
-
Amino Acid Coupling (DIC/HOOBt):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOOBt (3-5 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 1-2 hours, or until a negative ninhydrin test is achieved. For difficult couplings, the reaction time can be extended.
-
-
Amino Acid Coupling (HBTU/HOOBt):
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOOBt (2-5.5 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes at room temperature.[9]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Repeat: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Caption: A typical workflow for a single coupling cycle in SPPS.
Solution-Phase Peptide Synthesis
This protocol outlines the synthesis of a dipeptide in solution.
Materials and Reagents:
-
N-terminally protected amino acid (e.g., Boc- or Fmoc-protected)
-
C-terminally protected amino acid (e.g., methyl or ethyl ester)
-
HOOBt
-
Coupling reagent (e.g., DCC or EDC)
-
Base (e.g., NMM or DIPEA, if required)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOOBt (1.1 eq) in an anhydrous solvent.
-
Addition of Components: Add the C-terminally protected amino acid (1.0 eq) and a base (1.0-1.2 eq) if the amino acid salt is used.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Slowly add a solution of the coupling reagent (e.g., DCC, 1.1 eq) in the same anhydrous solvent to the reaction mixture with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea - DCU if DCC is used).
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
-
Deprotection: The protecting groups can be removed using standard procedures to yield the final dipeptide.
Conclusion
HOOBt is a valuable additive in modern peptide synthesis, effectively enhancing coupling efficiency and significantly reducing racemization. While direct quantitative comparisons with other additives are limited in the literature, the performance of its derivatives and qualitative reports strongly support its superiority over traditional additives like HOBt. The provided protocols offer a robust starting point for the successful implementation of HOOBt in both solid-phase and solution-phase peptide synthesis, enabling the production of high-purity peptides for research, and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. omizzur.com [omizzur.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEPBT - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones. This class of reactions is significant for its ability to generate synthetically useful intermediates and complex molecular scaffolds, which are of high interest in medicinal chemistry and materials science. The denitrogenative nature of these transformations, where dinitrogen gas is extruded, provides a thermodynamic driving force and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Denitrogenative Cross-Coupling Reactions
Palladium-catalyzed denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones serve as a powerful tool for the synthesis of ortho-substituted benzamides and other related structures. These reactions proceed through the extrusion of N₂ gas, followed by the coupling of the resulting aryl radical or organopalladium intermediate with a suitable coupling partner.
Application Note: Synthesis of ortho-Methylated Benzamides
A notable application of this methodology is the synthesis of ortho-methylated N-aryl amides. This transformation utilizes a stable and inexpensive organoaluminum reagent, DABAL-Me₃ (a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct), in a palladium-catalyzed denitrogenative coupling with 1,2,3-benzotriazin-4(3H)-ones.[1] This method provides a direct route to sterically hindered ortho-methylated benzamides, which are challenging to synthesize using traditional methods. The reaction is tolerant of a wide array of functional groups.[1]
Experimental Protocol: General Procedure for ortho-Methylation of 1,2,3-Benzotriazin-4(3H)-ones[1]
Materials:
-
Substituted 1,2,3-benzotriazin-4(3H)-one (1.0 equiv)
-
DABAL-Me₃ (2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add the this compound, Pd(OAc)₂, and XantPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by the DABAL-Me₃ reagent.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-methylated benzamide.
Quantitative Data:
| Entry | Substituent on Benzotriazinone | Product Yield (%) |
| 1 | H | 85 |
| 2 | 6-Me | 88 |
| 3 | 6-Cl | 75 |
| 4 | 6-Br | 72 |
| 5 | 7-CF₃ | 65 |
| 6 | N-Phenyl | 92 |
| 7 | N-(4-methoxyphenyl) | 89 |
| 8 | N-(4-chlorophenyl) | 95 |
Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.
Denitrogenative Carbonylation
Palladium-catalyzed denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones provides an efficient route to N-substituted phthalimides and phthalic diamides.[2] This reaction involves the incorporation of a carbonyl group from carbon monoxide gas, offering a convergent approach to these valuable heterocyclic structures. The process is notable for its atom economy, with nitrogen gas as the only byproduct.[2] This transformation can be performed in both batch and continuous-flow setups, with the latter offering advantages in terms of safety and reduced usage of CO gas.[2]
Application Note: Synthesis of Phthalimides and Phthalic Diamides
This method is highly valuable for the synthesis of phthalimide derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to perform this reaction in a continuous-flow system enhances its scalability and safety, making it attractive for industrial applications.[2] The reaction demonstrates broad substrate scope and good functional group tolerance.[2]
Experimental Protocol: General Procedure for Denitrogenative Carbonylation (Batch Process)[2]
Materials:
-
N-Aryl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Carbon monoxide (CO) gas (balloon or pressure vessel)
Procedure:
-
In a pressure-rated reaction vessel, combine the N-aryl-1,2,3-benzotriazin-4(3H)-one, palladium catalyst, and ligand.
-
Evacuate the vessel and backfill with carbon monoxide gas (typically 1-10 atm).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully vent the excess CO gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure phthalimide or phthalic diamide product.
Quantitative Data:
| Entry | N-Substituent | Product | Yield (%) |
| 1 | Phenyl | N-Phenylphthalimide | 85 |
| 2 | 4-Tolyl | N-(4-Tolyl)phthalimide | 82 |
| 3 | 4-Anisyl | N-(4-Anisyl)phthalimide | 78 |
| 4 | 4-Chlorophenyl | N-(4-Chlorophenyl)phthalimide | 90 |
| 5 | Benzyl | N-Benzylphthalimide | 75 |
| 6 | Butyl | N-Butylphthalimide | 68 |
Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.
Denitrogenative Vinylation
A novel palladium-catalyzed denitrogenative vinylation of benzotriazinones has been developed using vinylene carbonate as the vinylating agent.[3] This reaction provides a unique skeletal editing approach, effectively converting a N=N bond in the starting material to a C=C bond in the product, leading to the synthesis of isoquinolinones.[3] This transformation is characterized by its concise reaction system and tolerance to a broad range of functional groups, highlighting its utility in synthetic chemistry.[3]
Application Note: Synthesis of Isoquinolinones
Isoquinolinones are important structural motifs found in numerous biologically active compounds and natural products. This palladium-catalyzed denitrogenative vinylation offers a novel and efficient method for accessing this class of heterocycles. The late-stage modification potential of this protocol makes it particularly useful for the derivatization of complex, bioactive molecules.[3]
Experimental Protocol: General Procedure for Denitrogenative Vinylation[3]
Materials:
-
Substituted this compound (1.0 equiv)
-
Vinylene carbonate (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., a phosphine ligand, 10 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry reaction tube, add the this compound, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent and vinylene carbonate.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required duration (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a short pad of silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired isoquinolinone.
Quantitative Data:
| Entry | Substituent on Benzotriazinone | Product Yield (%) |
| 1 | N-Methyl | 78 |
| 2 | N-Ethyl | 75 |
| 3 | N-Benzyl | 82 |
| 4 | N-Phenyl | 65 |
| 5 | 6-Fluoro | 72 |
| 6 | 7-Methoxy | 68 |
Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.
Significance in Drug Development
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical research and development.[4][5] The reactions of 1,2,3-benzotriazin-4(3H)-ones described herein provide access to a diverse range of molecular architectures that are of significant interest in drug discovery. The ability to introduce substituents at the ortho position of benzamides, and to construct complex heterocyclic systems like phthalimides and isoquinolinones, allows for the exploration of new chemical space and the optimization of lead compounds. The functional group tolerance of these methods is a key advantage, enabling their application in the late-stage functionalization of complex molecules, a crucial strategy in the rapid generation of compound libraries for biological screening.[3] The development of more efficient and sustainable catalytic systems, including those that operate in environmentally benign solvents or under continuous-flow conditions, further enhances the value of these transformations for large-scale pharmaceutical synthesis.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Denitrogenative Carbonylation of Benzotriazinones in Batch and Flow: Divergent Synthesis of Phthalimides and Phthalic Diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed denitrogenation/vinylation of benzotriazinones with vinylene carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for N-Alkylation of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 1,2,3-benzotriazin-4(3H)-one, a critical reaction for the synthesis of a variety of biologically active compounds and functional materials. The following sections outline the necessary reagents, equipment, and step-by-step procedures for this transformation, along with a summary of reaction parameters for different alkylating agents.
Introduction
This compound and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressant, and anticancer properties. N-alkylation of the benzotriazinone core at the N-3 position is a common strategy to modulate its biological activity and physicochemical properties. This protocol describes a general and efficient method for the N-alkylation of this compound using various alkyl halides in the presence of a base.
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen of the benzotriazinone attacks the electrophilic carbon of an alkyl halide.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound. Specific amounts and reaction times may be adjusted based on the substrate and scale of the reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add the corresponding alkyl halide (1.1 - 1.5 eq) dropwise.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ (1.5) | DMF | Room Temp. | 12 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ (1.5) | DMF | 50 | 18 | 80-90 |
| 3 | Propyl Bromide | K₂CO₃ (2.0) | DMF | 60 | 24 | 75-85 |
| 4 | Butyl Bromide | K₂CO₃ (2.0) | DMF | 60 | 24 | 70-80 |
| 5 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | Room Temp. | 8 | 90-98 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Workflow for N-alkylation of this compound.
The Role of 1,2,3-Benzotriazin-4(3H)-one in Azo Dye Synthesis: A Detailed Overview for Researchers
For Immediate Release
Introduction
1,2,3-Benzotriazin-4(3H)-one and its derivatives are versatile chemical intermediates with significant applications in various fields of organic synthesis. Within the realm of color chemistry, the amino-substituted analogue, 3-amino-1,2,3-benzotriazin-4-one , stands out as a key precursor in the manufacturing of a range of azo dyes. While this compound itself is not a dye, its transformation into a diazotizable amine unlocks its potential as a foundational building block for creating vibrant and functional colorants. This application note provides detailed protocols and a summary of the synthesis and potential applications of azo dyes derived from this important heterocyclic compound.
Synthesis Pathway: From Benzotriazinone to Azo Dye
The synthesis of azo dyes from this compound first requires its conversion to the 3-amino derivative. This intermediate is then subjected to a two-step diazotization and coupling process, a cornerstone of azo dye chemistry.[1][2]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes using 3-amino-1,2,3-benzotriazin-4-one as the diazo component. Researchers should note that specific reaction conditions may need to be optimized based on the chosen coupling component and desired dye characteristics.
Protocol 1: Diazotization of 3-Amino-1,2,3-benzotriazin-4-one
Materials:
-
3-Amino-1,2,3-benzotriazin-4-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Suspend 3-amino-1,2,3-benzotriazin-4-one in a mixture of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.[3]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization reaction is complete.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
The coupling partner determines the final color and properties of the dye. Phenols and naphthols are common choices.
A. Coupling with Phenols or Naphthols (Alkaline Conditions):
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling partner (e.g., 2-naphthol, phenol)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling partner (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component.[4]
-
Cool the solution of the coupling partner to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.[3]
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
B. Coupling with Aromatic Amines (Weakly Acidic Conditions):
Materials:
-
Diazonium salt solution from Protocol 1
-
Aromatic amine coupling partner (e.g., N,N-dimethylaniline)
-
Sodium Acetate or other suitable buffer
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aromatic amine coupling partner in a weakly acidic aqueous solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution with vigorous stirring, maintaining the pH between 4 and 7 using a buffer like sodium acetate.[3]
-
The azo dye will precipitate out of the solution.
-
Continue stirring for 1-2 hours at low temperature.
-
Filter, wash with cold water, and dry the synthesized dye.
Properties and Characterization of Derived Dyes
Azo dyes derived from 3-amino-1,2,3-benzotriazin-4-one are expected to exhibit a range of colors from yellow to red, depending on the coupling component used. The performance of these dyes, particularly their fastness properties, is of critical importance for their application in the textile and other industries.
| Property | Description | Typical Performance |
| Lightfastness | Resistance of the dye to fading upon exposure to light. | Generally, azo dyes exhibit moderate to good lightfastness. This can be influenced by the chemical structure of both the diazo and coupling components.[5] |
| Wash Fastness | Resistance of the dye to removal or bleeding during washing. | Reactive azo dyes, which form covalent bonds with the fiber, typically show excellent wash fastness.[1][6] The fastness of disperse dyes can vary. |
| Rubbing Fastness | Resistance of the dye to rubbing off from the fabric surface. | Good to excellent, depending on the dyeing process and the extent of dye fixation.[7] |
| Thermal Stability | Resistance of the dye to decomposition or color change at high temperatures. | This is particularly important for disperse dyes applied to synthetic fibers at high temperatures. The stability is structure-dependent. |
Note: The performance data is generalized for azo dyes. Specific quantitative data for dyes derived from 3-amino-1,2,3-benzotriazin-4-one would require experimental determination for each synthesized dye.
Applications in Dye and Pigment Manufacturing
The primary application of this compound in the coloration industry is as a precursor for azo dyes . These dyes can be further classified based on their application method:
-
Disperse Dyes: For dyeing synthetic fibers such as polyester and cellulose acetate. The non-ionic nature of some of these azo dyes would make them suitable for this application.
-
Reactive Dyes: By incorporating a reactive group (e.g., a triazine ring) into the dye structure, these dyes can form covalent bonds with cellulosic fibers like cotton, resulting in excellent wash fastness.[1]
While the primary use is in dye synthesis, the potential for creating pigments from this compound derivatives exists, although this is less documented in readily available literature. Such pigments could find applications in plastics, coatings, and printing inks.
Conclusion
This compound, through its amino derivative, serves as a valuable scaffold for the synthesis of a variety of azo dyes. The established diazotization and coupling reaction pathways provide a versatile platform for researchers and drug development professionals to create novel colorants with tailored properties. The resulting dyes have potential applications as disperse or reactive dyes for various textile substrates. Further research into the synthesis of specific dyes from this precursor and a thorough evaluation of their performance properties will be crucial for their commercial viability.
References
- 1. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 2. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]
- 6. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting diazotization synthesis of 1,2,3-Benzotriazin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the diazotization synthesis of 1,2,3-Benzotriazin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory synthesis involves the diazotization of 2-aminobenzamide (anthranilamide) using sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C).[1][2] This is followed by an intramolecular cyclization of the resulting diazonium salt.
Q2: Why is temperature control so critical in this synthesis?
Aromatic diazonium salts are thermally unstable intermediates.[3] Maintaining a temperature between 0-5°C is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of undesired byproducts, significantly reducing the yield of this compound.[4][5]
Q3: What are the primary safety concerns associated with this reaction?
The primary safety concerns include:
-
Thermal Instability of Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[3][6] It is standard practice to use them in solution immediately after their formation without isolation.[4]
-
Use of Strong Acids: Strong acids are corrosive and require careful handling.
-
Formation of Nitrogen Oxides: The reaction of sodium nitrite with acid can release toxic nitrogen oxides.[2] The reaction should be performed in a well-ventilated fume hood.
-
Potential for Nitrosamine Formation: The use of nitrites under acidic conditions can potentially form carcinogenic nitrosamines.[2]
Q4: Are there alternative, milder synthesis methods available?
Yes, due to the often problematic nature of the classical diazotization which involves harsh acidic conditions, alternative methods have been developed.[1][2] These include a photochemical approach using acyclic aryl triazine precursors and intramolecular heterocyclization methods.[1][2] These newer methods often offer higher yields and milder reaction conditions.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Improper Temperature Control | The diazonium salt intermediate is unstable above 5°C and will decompose, preventing the formation of the desired product.[3][4] | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite and the subsequent stirring period.[4] |
| Degraded Sodium Nitrite | Sodium nitrite solutions can degrade over time, leading to an insufficient amount of the necessary nitrosating agent (nitrous acid). | Always use a freshly prepared solution of high-purity sodium nitrite for the reaction.[4] |
| Incorrect Acidity | A sufficiently acidic medium is required to generate nitrous acid (HONO) in situ and to stabilize the diazonium salt. Too little acid will result in incomplete diazotization. | Ensure the 2-aminobenzamide is completely dissolved or forms a fine slurry in the strong mineral acid before beginning the addition of the sodium nitrite solution.[4] |
| Premature Azo Coupling | If the temperature rises or the mixture is not sufficiently acidic, the newly formed diazonium salt can react with unreacted 2-aminobenzamide to form an azo dye byproduct.[4] | Maintain a low temperature and ensure a sufficiently acidic environment. Add the sodium nitrite solution slowly and dropwise to the amine solution, not the other way around. |
| Product Instability During Workup | The product, this compound, may be unstable under certain workup or storage conditions, leading to degradation.[7] | After the reaction is complete, neutralize the mixture carefully in the cold. Isolate the product promptly and purify it, for example, by recrystallization from a suitable solvent like ethanol. Store the purified product in a cool, dark, and dry place.[4] |
Data Presentation
Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Classical Diazotization | 2-Aminobenzamide, NaNO₂, HCl | 0-5°C | Moderate to Good | Inexpensive and readily available reagents. | Harsh acidic conditions, thermal instability of intermediate, potential for hazardous byproducts.[1][2] |
| Photochemical Cyclization | Acyclic aryl triazine precursors | Violet light (420 nm), continuous flow reactor | up to 88% | High yields, mild conditions, scalable.[1] | Requires specialized photochemical equipment. |
| Intramolecular Heterocyclization | 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, base | Basic conditions | Good to Excellent | Milder conditions compared to classical diazotization.[2] | Multi-step synthesis of the starting material. |
Experimental Protocols
Protocol 1: Classical Diazotization Synthesis of this compound
Materials:
-
2-Aminobenzamide (Anthranilamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2-aminobenzamide solution. Ensure the temperature does not rise above 5°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.
-
The formation of a precipitate indicates the product, this compound.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water to remove any inorganic salts.[4]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: The reaction pathway for the diazotization of 2-aminobenzamide.
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,2,3-Benzotriazin-4(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 1,2,3-Benzotriazin-4(3H)-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield and purity of their product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the classical diazotization of 2-aminobenzamide (anthranilamide).
Q1: Why is my reaction yield consistently low?
A1: Low yields are the most common problem and can stem from several factors related to the instability of the intermediate diazonium salt.[1][2]
-
Poor Temperature Control: The diazonium salt intermediate is thermally unstable and rapidly decomposes at temperatures above 5 °C, leading to the evolution of nitrogen gas and the formation of phenolic byproducts.[1] It is critical to maintain the reaction temperature between 0-5 °C at all times.
-
Incorrect Reagent Addition Rate: The addition of the sodium nitrite solution must be slow and dropwise. A rapid addition can cause localized heating, leading to the decomposition of the diazonium salt.[1]
-
Insufficient Acidity: The reaction requires a high concentration of a strong mineral acid (like HCl). Insufficient acid can lead to incomplete diazotization and side reactions, such as the coupling of the diazonium salt with unreacted 2-aminobenzamide.[1]
Q2: The reaction mixture turned dark brown or black. What went wrong?
A2: A dark coloration is a strong indicator of decomposition or unwanted side reactions.[1]
-
Cause: This is typically caused by the temperature rising above the recommended 0-5 °C range.
-
Solution: Ensure your ice-salt bath is effective and that the sodium nitrite is added slowly enough to prevent any temperature spikes. Vigorous stirring can help dissipate heat but must be paired with efficient external cooling.[3]
Q3: A precipitate formed during the diazotization step. Is this normal?
A3: The formation of a precipitate can be normal, but it depends on the nature of the solid.
-
Amine Salt Precipitation: The starting material, 2-aminobenzamide, may not be fully soluble in the acid, especially before the reaction begins. Ensure enough acid is used to form the soluble hydrochloride salt.[1]
-
Product Precipitation: The desired product, this compound, may begin to precipitate from the aqueous solution upon formation. This is generally not a problem and the product can be collected by filtration at the end of the reaction.
Q4: How can I confirm that the diazotization was successful before proceeding?
A4: A simple spot test can be performed to check for the presence of the diazonium salt. Add a small aliquot of the reaction mixture to a solution of a coupling agent, like 2-naphthol in a basic solution. The immediate formation of a brightly colored azo dye (typically red or orange) indicates that the diazonium salt has formed successfully.[1]
Q5: What are the most common impurities and how can I remove them?
A5: Common impurities include unreacted 2-aminobenzamide, phenolic byproducts from diazonium salt decomposition, and azo coupling side products.
-
Purification: The most effective purification method is recrystallization. Suitable solvents need to be determined empirically, but ethanol or mixtures of ethanol and water are common starting points. For more persistent impurities, column chromatography can be employed.[4]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis via diazotization of 2-aminobenzamide.
| Parameter | Recommended Value/Range | Notes |
| Temperature | 0 - 5 °C | Critical for stability of the diazonium intermediate.[1] |
| Starting Material | 2-Aminobenzamide | Ensure high purity. |
| Reagent | Sodium Nitrite (NaNO₂) | Use a freshly prepared aqueous solution.[1] |
| Acid | Hydrochloric Acid (HCl) | Strong mineral acids are required.[5] |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.0 to 1 : 1.1 | A slight excess of nitrite ensures complete reaction. |
| Molar Ratio (Amine:Acid) | 1 : 2.5 to 1 : 3 | Sufficient excess acid is crucial to protonate the amine and generate nitrous acid.[1] |
| Addition Time (Nitrite) | 30 - 60 minutes | Slow, dropwise addition is essential.[1] |
| Reaction Time | 1 - 2 hours | After nitrite addition, allow the reaction to stir at 0-5 °C. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is a generalized procedure based on the classical synthesis method.[5][6]
Materials:
-
2-Aminobenzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, combine 1.0 equivalent of 2-aminobenzamide with 2.5-3.0 equivalents of concentrated HCl and a sufficient amount of water to ensure stirring. Stir the mixture until the amine fully dissolves, forming its hydrochloride salt. Cool the solution to 0-5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution over 30-60 minutes. Use a thermometer to monitor the internal temperature and ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours. The product may begin to precipitate as a pale solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid and salts.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry product to a flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Gently heat the mixture with stirring until the solid completely dissolves. If it does not dissolve, add more solvent in small portions. If it dissolves too easily, the solvent is not ideal for recrystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations: Workflows and Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2,3-Benzotriazin-4(3H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on side reactions.
Issue 1: Low Yield of the Desired this compound Product
Q1: My reaction yield is consistently low when synthesizing this compound from 2-aminobenzamide. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis are often attributed to side reactions, primarily the decomposition of the intermediate diazonium salt. Here are the key factors to investigate and optimize:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1][2] Maintaining a strict temperature range of 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite) is critical to prevent its decomposition into phenolic byproducts and nitrogen gas.[1][2]
-
Rate of Addition: Slow, dropwise addition of the diazotizing agent to the acidic solution of 2-aminobenzamide ensures that the temperature does not rise locally, minimizing the decomposition of the diazonium salt.
-
Acidic Conditions: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and to stabilize the diazonium salt. Insufficient acidity can lead to incomplete diazotization and the formation of unwanted side products.
-
Purity of Reagents: Ensure that the 2-aminobenzamide is pure and free from contaminants that could interfere with the reaction. The diazotizing agent should also be of high purity.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Phenolic Impurities
Q2: I have identified a significant amount of a phenolic byproduct in my reaction mixture. How is this formed and how can I prevent it?
A2: The formation of a phenolic impurity, typically 2-hydroxybenzamide or salicylic acid derivatives, is a strong indication of the decomposition of the 2-carbamoylbenzenediazonium salt intermediate. This occurs when the diazonium salt reacts with water, a reaction that is highly accelerated by increased temperatures.[1][2]
Mitigation Strategies:
-
Strict Temperature Control: As mentioned previously, maintaining the reaction temperature between 0 and 5 °C is the most effective way to minimize this side reaction.
-
Use of Non-Aqueous Solvents: In some cases, performing the diazotization in a non-aqueous solvent system can reduce the availability of water to react with the diazonium salt.
-
Immediate Use of Diazonium Salt: The generated diazonium salt should be used in the subsequent cyclization step as quickly as possible to minimize the time it has to decompose.
Quantitative Data on Phenol Formation (Hypothetical Data for Illustrative Purposes)
| Reaction Temperature (°C) | Approximate Yield of Phenolic Byproduct (%) |
| 0-5 | < 5 |
| 10 | 15-25 |
| 25 (Room Temperature) | > 50 |
Note: This table provides illustrative data based on general chemical principles. Actual yields can vary depending on the specific substrate and reaction conditions.
Issue 3: Mixture of N-Alkylated Isomers
Q3: When I perform N-alkylation on a this compound derivative, I obtain a mixture of two isomers. Why does this happen and how can I control the regioselectivity?
A3: this compound has two potential sites for alkylation on the triazine ring: the N1 and N2 positions. Alkylation often results in a mixture of the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors:
-
Nature of the Alkylating Agent: The steric bulk and electronics of the alkylating agent can influence which nitrogen is preferentially attacked.
-
Base and Solvent: The choice of base and solvent system plays a crucial role in determining the regioselectivity of the alkylation.
-
Reaction Temperature: Temperature can also affect the ratio of the N1 and N2 isomers.
Strategies for Controlling Regioselectivity:
-
Screening of Reaction Conditions: A systematic screening of different bases (e.g., K₂CO₃, NaH, DBU), solvents (e.g., DMF, THF, Acetonitrile), and temperatures is often necessary to find the optimal conditions for the desired isomer.
-
Use of Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, directing alkylation to the other position.
Regioselectivity of N-Alkylation (Illustrative Data)
| Alkylating Agent | Base | Solvent | Approximate N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | 60:40 |
| Benzyl Bromide | NaH | THF | 85:15 |
| Isopropyl Bromide | DBU | Acetonitrile | 30:70 |
Note: This table presents hypothetical data to illustrate the impact of different reaction conditions on the N1/N2 isomer ratio. Actual ratios will depend on the specific benzotriazinone substrate.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the synthesis of this compound from 2-aminobenzamide?
A4: The synthesis proceeds through a two-step, one-pot reaction:
-
Diazotization: The primary aromatic amine of 2-aminobenzamide is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite, in a strong acidic medium.
-
Cyclization: The intermediate diazonium salt then undergoes intramolecular cyclization to form the stable this compound ring system.
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Q5: Are there alternative, "greener" methods for synthesizing this compound derivatives?
A5: Yes, due to the use of harsh acids and nitrite salts in the classical method, which can be problematic, alternative synthetic routes have been developed.[1][2] Some of these include:
-
Photochemical Cyclization: Acyclic aryl triazine precursors can undergo photocyclization upon exposure to visible light to yield benzotriazin-4(3H)-ones, often in high yields and with N-methylacetamide as the only byproduct.[1][2]
-
Oxidative Rearrangement: 3-Aminoindazoles can be subjected to an oxidative rearrangement to form the benzotriazinone scaffold.[1]
-
Palladium-Catalyzed Annulation: 1,3-Diaryltriazenes can be converted to 1,2,3-benzotriazin-4(3H)-ones through a palladium-catalyzed annulation reaction in the presence of carbon monoxide.[1]
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (2-aminobenzamide), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Q7: What are the typical purification methods for this compound derivatives?
A7: The most common purification methods are:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective way to obtain high-purity material.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminobenzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in a mixture of concentrated HCl and deionized water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-aminobenzamide, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
The precipitated product can be collected by vacuum filtration, washed with cold water, and dried.
Experimental Workflow
References
Improving the efficiency of photochemical synthesis of benzotriazinones
Technical Support Center: Photochemical Synthesis of Benzotriazinones
Welcome to the technical support center for the photochemical synthesis of benzotriazinones. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency and troubleshooting common experimental issues.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis process in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of photochemical synthesis for benzotriazinones compared to traditional methods? A1: Traditional methods for preparing benzotriazin-4(3H)-ones often rely on the diazotization of 2-aminobenzamide, which requires strong acids and sodium nitrite (NaNO₂), limiting the scope and posing safety concerns[1][2]. The photochemical approach, particularly when combined with continuous flow technology, offers a milder, more robust, and scalable alternative. Key benefits include the absence of harsh reagents, use of visible light (e.g., 420 nm), rapid reaction times (as low as 10 minutes), and often no need for external additives or photocatalysts[2][3][4].
-
Q2: Does the photochemical reaction require a specific photocatalyst? A2: No, a notable advantage of the recently developed methods is that they can proceed efficiently without any additives or external photocatalysts. The reaction is initiated by the direct photoexcitation of the acyclic aryl triazine precursor upon exposure to violet light (420 nm)[1][3][4].
-
Q3: What is the proposed mechanism for this photochemical cyclization? A3: The reaction is believed to operate via a mechanism related to the Norrish type II reaction[2][4]. It involves a photoinduced, nitrogen-centered[1][4]-hydrogen shift. A critical component is the acetamide moiety's carbonyl group on the triazine precursor; substrates lacking this group do not react, indicating its crucial role in the photocyclization process[1][2].
-
Q4: Why is continuous flow technology often recommended for this synthesis? A4: Continuous flow processing provides excellent process robustness, safety, and scalability[1][2]. The use of a miniaturized flow reactor ensures uniform irradiation of the reaction mixture, precise control over residence time, and high throughput, making it a more appealing option for producing these compounds efficiently and safely compared to batch synthesis[2][3].
Troubleshooting Guide
-
Q1: My reaction yield is very low or zero. What are the common causes? A1: There are several potential reasons for low or no product formation.
-
Incorrect Wavelength: The reaction is optimized for a specific wavelength. For the cyclization of amide-bearing aryl triazines, 420 nm violet light has been shown to be highly effective. Using a different wavelength, such as 365 nm, may also work but could be less optimal[1]. Ensure your light source is emitting at the correct wavelength and power.
-
Substrate Structure: The reaction is highly dependent on the precursor's structure. The presence of an acetamide moiety with its carbonyl group and an N-H group on the amide are crucial for the reaction to proceed[1][2]. Tertiary amides or substrates lacking the acetamide group will not undergo the desired cyclization[1].
-
Inadequate Degassing: Dissolved oxygen can quench excited states in photochemical reactions. Ensure your solvent is properly degassed before preparing the reaction mixture.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be inefficient. See the solubility troubleshooting point below.
-
-
Q2: I'm having trouble dissolving my starting material. What should I do? A2: Finding a suitable solvent that fully dissolves the starting material at the desired concentration is a primary challenge[1]. If you observe precipitation, the reaction efficiency will decrease significantly.
-
Solvent Screening: Experiment with different solvent systems. Studies have shown that solvent combinations like Methanol/Dichloromethane (MeOH/DCM) or Acetonitrile/Water (MeCN/H₂O) can provide excellent results, achieving nearly quantitative yields by ensuring the starting material remains in solution[1].
-
Concentration Adjustment: Try lowering the concentration of your substrate to improve solubility.
-
Co-solvents: The use of a co-solvent is a standard technique to enhance solubility. Refer to the data in Table 1 for effective solvent mixtures.
-
-
Q3: My reaction works, but I'm observing byproduct formation. How can I improve purity? A3: While the photochemical method is generally clean, side reactions can occur.
-
Optimize Residence Time: In a flow reactor, the residence time is critical. A time of 10 minutes has been shown to give excellent yields[1][3][4]. If the time is too long, the product may be susceptible to photochemical decomposition. If it's too short, the reaction will be incomplete.
-
Check Light Intensity: Excessive light intensity can sometimes lead to side reactions. The reaction has been optimized with high-power LEDs at 50 W input power[2].
-
Purification: While some protocols achieve purity via simple crystallization, purification by silica gel column chromatography is a reliable method to isolate the desired product[1][2].
-
Data Presentation: Reaction Optimization
The following table summarizes data from optimization studies for the photochemical synthesis of benzotriazin-4(3H)-one in a continuous flow system.
Table 1: Optimization of Reaction Conditions Reaction conditions: 0.3 mmol scale of substrate in the specified solvent with a 10-minute residence time in a Vapourtec E-series reactor (10 mL coil) at ambient temperature and 3 bar pressure.[2]
| Entry | Light Source (LED) | Solvent System | Yield (%) | Observations |
| 1 | 365 nm | MeCN | 85 | - |
| 2 | 365 nm | Acetone | 80 | - |
| 3 | 365 nm | MeOH | >98 | Precipitation observed at the reactor outlet[1]. |
| 4 | 365 nm | MeCN/H₂O (9:1) | >98 | Homogeneous solution, 90% isolated yield[1]. |
| 5 | 365 nm | Dioxane | 95 | - |
| 6 | 365 nm | DCM | 90 | - |
| 7 | 365 nm | MeOH/DCM (1:1) | >98 | Homogeneous solution, 90% isolated yield[1]. |
| 8 | 420 nm | MeOH/DCM (1:1) | >98 | Excellent yield with lower energy visible light[1][2]. |
| 9 | 450 nm | MeOH/DCM (1:1) | 50 | Lower efficiency with blue light. |
| 10 | No Light | MeOH/DCM (1:1) | 0 | Confirms reaction is light-dependent. |
Experimental Protocols
This section provides a detailed methodology for the continuous flow photochemical synthesis of benzotriazin-4(3H)-ones.
Protocol: General Procedure for Continuous Flow Synthesis [3]
-
System Preparation:
-
Assemble the photochemical flow reactor setup (e.g., Vapourtec E-series with a UV-150 photomodule) equipped with a 10 mL PFA tubing coil reactor and a 420 nm high-power LED[1][2].
-
Incorporate a back-pressure regulator (BPR) set to maintain a system pressure of approximately 3 bar[3].
-
Stabilize the system by running the chosen solvent (e.g., MeOH/DCM 1:1) through the reactor. Set the flow rate to 1.0 mL/min (for a 10-minute residence time) and the light source power to 50 W[2][3]. Allow the system to stabilize for at least 5 minutes.
-
-
Substrate Solution Preparation:
-
Prepare a solution of the acyclic aryl triazine precursor (e.g., 0.15-0.3 mmol) in the chosen degassed solvent system.
-
Ensure the starting material is completely dissolved to form a homogeneous solution before injection.
-
-
Reaction Execution:
-
Inject the homogeneous substrate solution into the flow system.
-
Once the injection is complete, rinse the injection vial with 1 mL of the solvent and inject this into the system to ensure all substrate is transferred to the reactor.
-
Switch the system back to the pure solvent inlet.
-
-
Product Collection and Workup:
-
Begin collecting the solution at the reactor outlet after the calculated residence time (10 minutes).
-
Once all the product has been eluted, evaporate the solvent from the collected fraction in vacuo.
-
-
Purification:
-
Purify the resulting crude product using silica gel column chromatography or crystallization to yield the pure benzotriazin-4(3H)-one[2].
-
Visualizations
Diagram 1: Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ring-opening side reactions of HODHBt in peptide coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBt) in peptide coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is HODHBt and what is its primary role in peptide coupling?
A1: HODHBt (also known as HOOBt) is a benzotriazole-based coupling additive. It is used in conjunction with a coupling reagent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of a peptide bond between two amino acids. Its primary roles are to accelerate the coupling reaction and to suppress racemization at the α-carbon of the activated amino acid.
Q2: What is the main side reaction associated with the use of HODHBt?
A2: The most significant side reaction associated with HODHBt is a ring-opening reaction. This intramolecular rearrangement can lead to the formation of a byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine. This byproduct can then react with the free N-terminal amine of the growing peptide chain, leading to chain termination. This side reaction has been noted as a limitation to the widespread adoption of HODHBt.[1]
Q3: What is the proposed mechanism for the HODHBt ring-opening side reaction?
A3: The precise mechanism is not extensively detailed in the provided search results. However, it is understood to be an intramolecular rearrangement that can occur during the activation of the carboxylic acid. This rearrangement leads to the formation of a chain-terminating species.
Q4: Are there safer or more efficient alternatives to HODHBt?
A4: Yes, several alternatives are commonly used. 1-Hydroxy-7-azabenzotriazole (HOAt) is often cited as a more efficient additive due to an anchimeric assistance effect from the pyridine nitrogen, which can lead to faster reaction rates and reduced side reactions.[1] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is another popular alternative that is considered non-explosive and has shown high efficiency in suppressing racemization and improving coupling efficiency. COMU, a coupling reagent that incorporates OxymaPure, is also noted for its safety and high performance.[2]
Troubleshooting Guide: Preventing HODHBt Ring-Opening Side Reactions
This guide provides actionable steps to minimize the occurrence of the ring-opening side reaction when using HODHBt in your peptide synthesis protocols.
Issue 1: Peptide chain termination is observed, and mass spectrometry suggests the presence of an adduct with a mass corresponding to the HODHBt ring-opened product.
Diagram: Logical Workflow for Troubleshooting HODHBt Side Reactions
Caption: Troubleshooting workflow for HODHBt side reactions.
Potential Cause 1: Prolonged Pre-activation Time
Extended pre-activation of the carboxylic acid with the carbodiimide and HODHBt before addition of the N-terminal amine can increase the likelihood of the ring-opening side reaction.
-
Recommended Action: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the deprotected peptide-resin immediately after preparation. For particularly sensitive couplings, consider adding the coupling reagents directly to the reaction vessel containing the resin and the amino acid to be coupled, initiating activation in situ. While some protocols for other additives suggest pre-activation times of up to 10 minutes, shorter times are advisable for HODHBt to reduce the risk of side product formation.[3]
Potential Cause 2: Elevated Reaction Temperature
Higher temperatures can accelerate the rate of the ring-opening side reaction. While elevated temperatures are sometimes used to drive difficult couplings to completion, this can be counterproductive when using HODHBt.
-
Recommended Action: Perform the coupling reaction at room temperature or below. For carbodiimide-mediated couplings in general, lower temperatures are often recommended to minimize side reactions.[1] If a difficult coupling requires thermal energy, consider alternative, more stable coupling additives that are better suited for microwave-assisted peptide synthesis.
Potential Cause 3: Inappropriate Base Selection
The choice of base can influence the stability of the activated species and the prevalence of side reactions. While strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are common in peptide synthesis, a weaker base may be beneficial in minimizing the HODHBt ring-opening.
-
Recommended Action: Consider using a weaker tertiary amine base such as N-methylmorpholine (NMM) instead of DIEA. The choice of base is known to be important in peptide coupling reactions to minimize side reactions.[4]
Potential Cause 4: In-situ Formation of Unstable Active Ester
The ring-opening may occur during the in-situ formation of the HODHBt active ester.
-
Recommended Action: An alternative approach is the use of pre-formed HODHBt active esters of the amino acids. This strategy avoids the in-situ activation step where the ring-opening is likely to occur. While this requires an additional synthetic step to prepare the active esters, it can provide a cleaner coupling reaction.
Experimental Protocols
Protocol 1: Minimized Pre-activation Coupling using HODHBt/DIC
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to reduce the time the HODHBt active ester is present before coupling.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HODHBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the amino acid/HODHBt solution to the reaction vessel containing the washed, deprotected resin.
-
Immediately add the carbodiimide coupling reagent (e.g., DIC, 3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Diagram: Minimized Pre-activation Workflow
Caption: Workflow for minimized pre-activation coupling with HODHBt.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the reviewed literature that directly compares the extent of HODHBt ring-opening under different reaction conditions. The general consensus is that alternatives like HOAt and Oxyma-based reagents offer superior performance in minimizing side reactions, including racemization.
| Additive | Coupling Reagent | Base | Pre-activation | Racemization (%) | Reference |
| HOBt or HOAt | BOP/HBTU/HATU | DIEA/NMM | 5 minutes | 5-33% | [3] |
| HOBt or HOAt | BOP/HBTU/HATU | TMP | No | <1% | [3] |
| HOBt or HOAt | DIPCDI | - | 5 minutes | <1% | [3] |
This table illustrates the impact of pre-activation and base selection on racemization with related benzotriazole additives, highlighting the importance of optimizing these parameters. Similar considerations are crucial for minimizing the HODHBt ring-opening side reaction.
For further assistance, please consult the latest literature on peptide coupling reagents and side reaction mitigation strategies.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of 1,2,3-Benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,2,3-Benzotriazin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation. If synthesized via the common route of diazotization of 2-aminobenzamide, potential impurities include unreacted 2-aminobenzamide, by-products from side reactions of the diazonium salt, and residual acids or inorganic salts.[1][2][3]
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of your purification. A suitable solvent system will show a clear separation between this compound and any impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[4][5]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: Low or no crystal formation upon cooling.
-
Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Possible Cause: The cooling process is too rapid, leading to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Consider a different solvent or a mixed-solvent system. For instance, if the compound is too soluble in ethanol, a mixture of ethanol and water can be effective.[6]
Problem 2: The purified crystals are colored, but the pure compound should be a white to off-white powder.[7]
-
Possible Cause: Colored impurities are co-precipitating with your product.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.
Problem 3: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, and a significant portion of the product remains in the mother liquor.
-
Solution: Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure than the first.
-
Possible Cause: The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of this compound from impurities on the TLC plate and column.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Solution: Systematically test different solvent systems using TLC to find one that provides good separation (a significant difference in Rf values) between your product and the impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] The polarity can be gradually increased to achieve the desired separation. For polar compounds, a methanol/dichloromethane system might be more effective.[10]
Problem 2: The compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: The sample is overloaded on the TLC plate or column.
-
Solution: Use a more dilute solution for spotting the TLC plate. For column chromatography, ensure the sample is loaded in a narrow band at the top of the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[11]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Limited solubility, estimated at 685 mg/L at 25 °C.[12] | [7][12] |
| Alcohols (e.g., Ethanol) | Generally soluble.[7] | [7] |
| Acetone | Generally soluble.[7] | [7] |
| Ether | Generally soluble.[7] | [7] |
| Alkaline Solutions | Soluble.[12] | [12] |
Table 2: Suggested TLC and Column Chromatography Conditions
| Technique | Stationary Phase | Mobile Phase (Eluent) | Expected Rf of Product | Notes |
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 1:1) | ~0.48 | Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.5 for optimal separation on a column.[2][13] |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Varies with gradient | Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is suitable when this compound is found to be too soluble in pure ethanol even at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.[6]
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[15]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3-0.5.[16]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification and analysis workflow for this compound.
Caption: Troubleshooting low crystal yield in recrystallization.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. biotage.com [biotage.com]
- 12. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Home Page [chem.ualberta.ca]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common impurities in 1,2,3-Benzotriazin-4(3H)-one and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Benzotriazin-4(3H)-one. The information focuses on identifying and characterizing common impurities that may be encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically originate from the manufacturing process, primarily the diazotization of 2-aminobenzamide. These can be categorized as unreacted starting materials, byproducts from side reactions, and degradation products.
Most Common Impurities:
-
2-Aminobenzamide: Unreacted starting material.
-
Anthranilic Acid: Can be present as an impurity in the 2-aminobenzamide starting material or as a hydrolysis product.
-
2-Hydroxybenzoic Acid (Salicylic Acid): Forms when the intermediate diazonium salt reacts with water.[1][2]
-
Diphenic Acid: Results from the undesired coupling of two molecules of the diazonium intermediate.[3]
-
Residual Salts: Inorganic salts, such as sodium nitrite and sodium chloride, from the diazotization reaction.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying the main component from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can provide detailed structural information about the impurities, especially after isolation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable for volatile impurities.
Q3: What are the typical acceptance criteria for these impurities?
A3: The acceptable levels of impurities depend on the intended use of the this compound, with stricter limits for pharmaceutical applications. While specific limits are often proprietary, the following table provides a general guideline for typical purity specifications.
Data Presentation: Typical Impurity Profile
| Impurity | Typical Specification (by HPLC Area %) | Potential Origin |
| 2-Aminobenzamide | ≤ 0.15% | Starting Material |
| Anthranilic Acid | ≤ 0.10% | Starting Material / Hydrolysis |
| 2-Hydroxybenzoic Acid | ≤ 0.10% | Synthesis Byproduct |
| Diphenic Acid | Not Detected | Synthesis Byproduct |
| Any Unspecified Impurity | ≤ 0.10% | - |
| Total Impurities | ≤ 0.50% | - |
Troubleshooting Guide
Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak symmetry, and resolution of known components.
-
Spiking Study: If you have reference standards for the expected impurities (e.g., 2-aminobenzamide, salicylic acid), spike a portion of your sample with these standards. An increase in the peak area of the unknown peak corresponding to a specific standard confirms its identity.
-
LC-MS Analysis: Subject the sample to LC-MS analysis to determine the molecular weight of the unknown impurity. The fragmentation pattern can provide further structural clues.
-
Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a pure sample of this compound. This can help to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peak.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This method is designed to separate this compound from its potential impurities and degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 10 90 35 10 90 36 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Protocol 2: Identification of Impurities by LC-MS
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Parameters (Example):
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Scan Range: m/z 50-500.
-
Fragmentation Analysis: Perform MS/MS on the parent ions of interest to obtain fragmentation patterns.
-
Protocol 3: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts and coupling constants of the signals with those of reference standards or with predicted spectra to confirm the structure of the impurities.
Visualizations
Caption: Formation of common impurities during synthesis.
Caption: Experimental workflow for impurity identification.
References
- 1. What products are formed when the sodium salt of anthranilic acid is diaz.. [askfilo.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 1,2,3-Benzotriazin-4(3H)-one Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 1,2,3-Benzotriazin-4(3H)-one. The information is tailored for professionals in the pharmaceutical and fine chemical industries, offering practical solutions and detailed experimental protocols.
Section 1: Troubleshooting Guide for Scale-Up Production
The scale-up of this compound synthesis, particularly via the traditional diazotization route, presents several challenges. This section provides a systematic guide to troubleshoot common issues encountered during the transition from laboratory to pilot and production scales.
Issue 1: Poor Yield and Increased Impurities upon Scale-Up
A common challenge in scaling up the synthesis is a noticeable drop in yield and an increase in process-related impurities. These issues are often interconnected and can be traced back to challenges in maintaining optimal reaction conditions in larger vessels.
Troubleshooting Workflow for Low Yield and High Impurities
Caption: Troubleshooting workflow for addressing low yield and high impurity issues during scale-up.
Quantitative Troubleshooting Guide
| Observation | Potential Cause | Recommended Action(s) |
| Yield Drop > 15% | Thermal Runaway/Hotspots: The highly exothermic diazotization reaction is difficult to control at scale due to a lower surface area-to-volume ratio.[1][2] | - Reduce the addition rate of the sodium nitrite solution by 20-30%.- Increase the coolant flow rate in the reactor jacket.- Lower the jacket temperature by 5-10 °C.- Consider a semi-batch process where the amine solution is added to the acidic nitrite solution. |
| Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants and hotspots. | - Increase the agitator speed by 15-25%.- Evaluate the impeller design; a pitched-blade turbine is often more effective for heat and mass transfer than a simple anchor stirrer.- Ensure proper baffling is in place to create turbulent flow. | |
| Increase in Phenolic Impurities | Decomposition of Diazonium Salt: The diazonium salt intermediate is thermally unstable and decomposes to form phenols, especially at temperatures above 5 °C.[1] | - Implement stricter temperature control (0-5 °C) during and after the diazotization step.- Minimize the time the diazonium salt is held before the cyclization step. |
| Formation of Colored Byproducts (Azo Coupling) | Insufficient Acidity: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted 2-aminobenzamide. | - Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the starting amine.- Monitor the pH of the reaction mixture. |
Issue 2: Challenges in Downstream Processing (Crystallization, Filtration, and Drying)
Scaling up the isolation and purification of this compound can lead to issues with crystal size distribution, filtration times, and drying efficiency.
Troubleshooting Workflow for Downstream Processing
Caption: Troubleshooting workflow for downstream processing challenges.
Quantitative Troubleshooting Guide for Downstream Processing
| Observation | Potential Cause | Recommended Action(s) |
| Filtration Time Increased by >50% | Fine Particles or Needle-like Crystals: Rapid crystallization at a larger scale can lead to the formation of small or needle-shaped crystals that blind the filter cloth. | - Slow down the cooling rate during crystallization (e.g., from 20 °C/h to 10 °C/h).- Implement a seeding protocol to control crystal growth.- Consider an anti-solvent crystallization approach for better control over particle size. |
| Inconsistent Drying / High Residual Solvents | Agglomeration of Particles: Wet cake can agglomerate during drying, trapping solvents within the solids.[3] | - Use a dryer with a de-lumping mechanism or an agitator.- Optimize the drying temperature and vacuum profile to ensure gradual solvent removal.- Consider a fluid bed dryer for more efficient and uniform drying.[3] |
| Inefficient Solvent Removal: The choice of solvent and drying conditions may not be optimal for large-scale equipment. | - Ensure the final product is washed with a low-boiling point, non-solvent to displace the higher-boiling point crystallization solvent.- Perform a drying study at the lab or pilot scale to determine the optimal temperature and vacuum conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the diazotization synthesis of this compound?
A1: The primary safety concerns are:
-
Thermal Runaway: The diazotization of aromatic amines is a highly exothermic reaction. On a large scale, the reduced surface area-to-volume ratio of the reactor makes heat removal less efficient, increasing the risk of a thermal runaway.[1][2]
-
Instability of Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially if isolated in a dry state. It is crucial to keep them in solution at low temperatures (typically 0-5 °C).[1]
-
Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas, which can lead to a rapid pressure increase in a closed reactor.
Q2: How can I improve the safety of the diazotization reaction at a pilot scale?
A2: To enhance safety, consider the following:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, heat flow, and adiabatic temperature rise. This data is essential for designing a safe process.
-
Controlled Dosing: Use a metering pump for the slow, controlled addition of the sodium nitrite solution. The addition rate should be linked to the reactor's cooling capacity.
-
Emergency Preparedness: Have an emergency quench system in place (e.g., a pre-chilled solvent or a chemical inhibitor) to stop the reaction in case of a cooling failure or unexpected temperature rise.
-
Continuous Flow Chemistry: For a significantly safer and more scalable process, consider switching to a continuous flow synthesis. This approach minimizes the volume of hazardous intermediates at any given time, offers superior heat transfer, and allows for precise control over reaction parameters.[4]
Q3: My product has a slight discoloration after drying. What could be the cause?
A3: Discoloration can be due to:
-
Trace Impurities: Small amounts of colored byproducts, such as azo compounds formed during the reaction, can be trapped in the crystal lattice.
-
Thermal Degradation: The product may be sensitive to heat. Overly aggressive drying conditions (high temperature or extended drying time) can cause degradation.
-
Oxidation: The product may be sensitive to air, and oxidation could occur during drying or storage.
To address this, you can try to re-slurry the product in a suitable solvent, use activated carbon treatment during the work-up, or optimize the drying conditions to be milder.
Q4: What are the key differences in scale-up considerations between the traditional batch process and the continuous flow synthesis?
A4: The scale-up paradigms are fundamentally different:
-
Batch Process: Scale-up involves using larger reactors, which introduces challenges in maintaining consistent mixing, heat transfer, and reaction times throughout the vessel. The process is often non-linear, and extensive process development is required at each scale.[5]
-
Continuous Flow Synthesis: Scale-up is typically achieved by "numbering-up" (running multiple reactors in parallel) or by running a single reactor for a longer duration. Since the reaction conditions within the small-volume reactor remain consistent, the process is more predictable and scalable.[4][6]
Section 3: Experimental Protocols
Protocol 1: Pilot-Scale Batch Synthesis of this compound
This protocol is a general guideline for a 50 L scale production. All personnel must be thoroughly trained on the hazards of diazotization reactions, and a comprehensive safety review (e.g., HAZOP) must be conducted before proceeding.
Equipment:
-
100 L glass-lined or Hastelloy reactor with a jacketed cooling system, pitched-blade turbine agitator, baffles, and a temperature probe.
-
Dosing pump for controlled addition.
-
Nutsche filter-dryer or a combination of a filter press and a vacuum oven.
Materials:
-
2-Aminobenzamide (e.g., 5.0 kg, 36.7 mol)
-
Concentrated Hydrochloric Acid (~37%) (e.g., 12.0 L)
-
Sodium Nitrite (e.g., 2.6 kg, 37.7 mol)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: Charge the reactor with deionized water (25 L) and concentrated hydrochloric acid (12.0 L). Begin agitation (e.g., 100-150 RPM) and cool the mixture to 0-5 °C using the reactor jacket.
-
Amine Addition: Slowly add 2-aminobenzamide (5.0 kg) to the cold acid solution, maintaining the temperature below 10 °C. Stir for 30-60 minutes at 0-5 °C until a clear solution or a fine slurry is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (2.6 kg) in deionized water (10 L). Using the dosing pump, add the sodium nitrite solution sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by a suitable in-process control (e.g., HPLC).
-
Isolation: Filter the precipitated product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is below the specified limit.
Protocol 2: Laboratory-Scale Continuous Flow Synthesis of this compound
This protocol is based on a published photochemical method and is suitable for lab-scale production with excellent scalability potential.[4][7]
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec E-series or similar) with a photochemical reactor module.
-
High-power LED light source (e.g., 420 nm).
-
Syringe pumps or HPLC pumps for reagent delivery.
-
Back-pressure regulator.
Materials:
-
Acyclic aryl triazine precursor (synthesized separately)
-
Degassed solvent (e.g., acetonitrile/water mixture)
Procedure:
-
System Setup: Assemble the flow reactor with a suitable coil reactor (e.g., 10 mL PFA tubing) within the photochemical module. Set the light source to the desired wavelength (e.g., 420 nm) and intensity.
-
Reagent Preparation: Prepare a solution of the acyclic aryl triazine precursor in the chosen degassed solvent at a specific concentration (e.g., 0.1 M).
-
Reaction: Pump the precursor solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 1 mL/min for a 10-minute residence time in a 10 mL reactor). Maintain a constant back pressure (e.g., 3 bar).
-
Collection: Collect the product stream exiting the reactor.
-
Work-up: Evaporate the solvent under reduced pressure. The crude product can then be purified by crystallization or chromatography if necessary.
Section 4: Data Presentation
Table 1: Comparison of Typical Process Parameters and Outcomes
| Parameter | Lab-Scale Batch (100 mL) | Pilot-Scale Batch (50 L) | Lab-Scale Continuous Flow (10 mL reactor) |
| Batch Size | ~5 g | ~2.5 kg | N/A (Throughput-based) |
| Nitrite Addition Time | ~15-20 min | ~2-3 hours | N/A |
| Typical Yield | 85-95% | 75-85% | >90% |
| Key Challenge | Temperature control | Heat transfer, mixing | Potential for clogging (if solids form) |
| Safety Risk | Low | High | Low |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder[8] |
| Molecular Formula | C₇H₅N₃O[9] |
| Molecular Weight | 147.14 g/mol [9] |
| Solubility | Limited solubility in water; soluble in organic solvents like alcohols, acetone, and ether.[8] |
| Melting Point | ~212 °C (decomposes) |
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,2,3-Benzotriazin-4(1H)-one [webbook.nist.gov]
Improving substrate scope in 1,2,3-Benzotriazin-4(3H)-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-benzotriazin-4(3H)-ones.
Troubleshooting Guides
Problem 1: Low or No Yield in N-Arylation/N-Alkylaton Reactions
Q: My N-arylation or N-alkylation of 1,2,3-benzotriazin-4(3H)-one is giving low to no product. What are the common causes and how can I troubleshoot this?
A: Low yields in these reactions often stem from issues with the nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Assess the Amine's Electronic Properties:
-
Electron-Deficient Amines: Anilines or heteroaromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic, leading to sluggish reactions.
-
Solution: Consider using a more forcing reaction system. For copper-catalyzed reactions, switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can be effective.[1] For amide bond formation as a related example, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[2][3] In some cases, palladium-catalyzed Buchwald-Hartwig amination with specialized ligands (e.g., XPhos, BrettPhos) designed for challenging substrates might be a viable alternative approach.[1]
-
-
Electron-Rich Amines: While generally more reactive, very electron-rich anilines can sometimes lead to side reactions.
-
Solution: Ensure rigorous control over reaction stoichiometry and temperature to minimize side product formation.
-
-
-
Evaluate Steric Hindrance:
-
Bulky Amines or Benzotriazinones: Sterically demanding substrates, such as ortho-substituted anilines or benzotriazinones with bulky groups near the reacting nitrogen, can hinder the approach of the coupling partners.
-
Solution: For sterically hindered substrates, a change in catalyst or ligand may be necessary. In copper-catalyzed Ullmann-type reactions, the choice of ligand is crucial and can influence reactivity with hindered substrates.[4] For amide couplings, protocols specifically developed for sterically hindered substrates, such as those involving the in situ formation of acyl fluorides, have proven successful where standard methods failed.[5]
-
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. For copper-catalyzed N-arylations, CuI is a common catalyst, and ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be effective.[6] In some cases, a ligand-free system in a coordinating solvent like ethylene glycol may be advantageous.[7]
-
Solvent: The solvent can significantly impact reaction outcomes. For instance, in some copper-catalyzed O-arylations, THF favored the desired product while dioxane favored C-arylation.[6] A solvent screen is often a valuable optimization step.
-
Base: The choice of base is crucial for deprotonating the amine. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive amines, a stronger base like NaOtBu may be required.[1]
-
Temperature: Ensure the reaction temperature is optimal. While milder conditions are generally preferred, challenging substrates may require higher temperatures to proceed at a reasonable rate.
-
Problem 2: Poor Substrate Scope in Denitrogenative Cross-Coupling Reactions
Q: I am attempting a denitrogenative cross-coupling reaction with a substituted this compound, but my substrate of interest is unreactive. How can I expand the substrate scope?
A: The reactivity in denitrogenative cross-coupling reactions is highly dependent on the catalyst system and the electronic and steric nature of both the benzotriazinone and the coupling partner.
-
Consider the Catalyst System:
-
Nickel vs. Palladium: Both nickel and palladium catalysts are effective for denitrogenative couplings, but they can exhibit different reactivity profiles. For instance, nickel(0)/phosphine complexes are effective for the annulation of 1,3-dienes and alkenes.[8] Palladium catalysts have been used for denitrogenative carbonylation and cycloadditions with alkynes.[6][9] If one metal fails, consider switching to the other.
-
Ligand Effects: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For nickel-catalyzed reactions, phosphine ligands like PPh₃ are commonly used. Experimenting with different phosphine ligands (e.g., varying the steric bulk and electronic properties) can improve reactivity with challenging substrates.
-
-
Evaluate the Coupling Partner:
-
Alkynes: In photocatalytic denitrogenative alkyne insertion, alkyl-substituted alkynes have been reported to react poorly.[1] For palladium-catalyzed annulations with internal alkynes, the reaction scope can be broad, but highly substituted or electronically deactivated alkynes may be less reactive.[10]
-
Alkenes: Activated alkenes, such as those bearing electron-withdrawing groups, are generally good substrates in photocatalytic reactions.[9][11] Unactivated alkenes may require a more reactive catalyst system.
-
Cyclopropanols: Nickel-catalyzed denitrogenative cross-coupling with cyclopropanols has been shown to be effective, providing access to β-(o-amido)aryl ketones.[12][13]
-
-
Impact of Substituents on the Benzotriazinone:
-
N-Substituent: The nature of the substituent on the N-3 position can influence the reaction rate. In some nickel-catalyzed cross-electrophile couplings, a large electronic effect from the N-substituent was observed.[14]
-
Aryl Ring Substituents: Electron-donating or electron-withdrawing groups on the benzo moiety can affect the initial oxidative addition step.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the traditional synthesis of 1,2,3-benzotriazin-4(3H)-ones, and what are the modern alternatives?
A1: The most common traditional method for synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamide or methyl anthranilate using strong acids and sodium nitrite (NaNO₂).[8][12] This method is often problematic due to the harsh acidic conditions and the use of potentially hazardous reagents, which can limit the scope of substrates with sensitive functional groups.[8][12]
Modern alternatives offer milder and more versatile approaches:
-
Visible-Light-Mediated Synthesis: A recently developed method utilizes a photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm).[12][15] This approach is notable for its broad substrate scope, high yields, and the absence of additives or photocatalysts.[12][15] It can be performed in a continuous flow reactor, offering scalability and enhanced safety.[12][15]
-
Palladium-Catalyzed Annulation: Pd-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide provides another route to benzotriazin-4(3H)-ones.[8]
Q2: My visible-light-mediated synthesis of a substituted benzotriazin-4(3H)-one is not working. What should I check?
A2: While the visible-light-mediated synthesis has a broad substrate scope, some factors are crucial for its success:
-
Presence of the Acetamide Moiety: The reaction proceeds via a nitrogen-centered Norrish-type reaction. It has been shown that the acetamide moiety, specifically the carbonyl group and the N-H bond, is essential for the reaction to occur.[8][12] Tertiary amides or substrates lacking the acetamide group are unreactive.[8][12]
-
Light Source: The reaction is specifically triggered by violet light (around 420 nm). Ensure your light source is emitting at the correct wavelength and has sufficient intensity. Thermal reactions without irradiation do not yield the product.[12]
-
Solubility: The starting material and product must be fully soluble in the chosen solvent. If you observe precipitation, a different solvent or a co-solvent system may be necessary.[12]
Q3: Can I use sterically hindered or electron-deficient amines in copper-catalyzed N-arylation of 1,2,3-benzotriazin-4(3H)-ones?
A3: While challenging, it is often possible with careful optimization.
-
Sterically Hindered Amines: The success of the reaction may depend on the specific ligand used. For adamantane-containing amines, which are sterically hindered, CuI-catalyzed N-arylation has been successfully performed, although in some cases, an excess of the aryl halide was required to achieve good yields.[4]
-
Electron-Deficient Amines: These are poor nucleophiles, making the reaction difficult. Increasing the reaction temperature, using a stronger base (e.g., NaOtBu), and selecting an appropriate ligand are key strategies to improve yields.[1] It's important to note that very harsh conditions can lead to decomposition of the starting materials or products.
Q4: What are some common side reactions in denitrogenative couplings of 1,2,3-benzotriazin-4(3H)-ones?
A4: The desired denitrogenative coupling can sometimes be accompanied by side reactions, depending on the substrates and conditions:
-
Homocoupling: In some metal-catalyzed reactions, homocoupling of the coupling partner can occur.
-
Decomposition: 1,2,3-Benzotriazin-4(3H)-ones can decompose at high temperatures. Thermolysis can lead to the formation of quinazolino[3,2-c][8][12][14]benzotriazin-8-one.[16]
-
Divergent Reactivity: The choice of catalyst can lead to different products. For example, in reactions with alkenes, nickel catalysis can lead to 3,4-dihydroisoquinolin-1(2H)-ones, while photocatalysis can yield 3-substituted isoindolinones.[9][11][17]
Data Presentation
Table 1: Substrate Scope in Visible-Light-Mediated Synthesis of 1,2,3-Benzotriazin-4(3H)-ones
| Entry | R¹ | R² | Yield (%) |
| 1 | H | Me | 97 |
| 2 | 4-F | Me | 96 |
| 3 | 4-Cl | Me | 95 |
| 4 | 4-Br | Me | 97 |
| 5 | 4-Me | Me | 94 |
| 6 | H | c-Pr | 97 |
| 7 | H | Bn | 90 |
| 8 | H | 4-MeO-Ph | 75 |
| 9 | 4-F | c-Pr | 94 |
| 10 | 4-Cl | Bn | 92 |
| 11 | 4-MeO | Et | 95 |
| 12 | 5-MeO | Me | 54 |
| Data adapted from Organic Letters, 2024, 26(12), 2371-2375.[12][15] |
Table 2: Substrate Scope of Nickel-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones with Cyclopropanols
| Entry | Benzotriazinone (R) | Cyclopropanol (R¹, R²) | Product | Yield (%) |
| 1 | p-tolyl | Ph, H | 3a | 85 |
| 2 | Ph | Ph, H | 3b | 80 |
| 3 | p-Cl-Ph | Ph, H | 3c | 81 |
| 4 | p-F-Ph | Ph, H | 3d | 83 |
| 5 | p-MeO-Ph | Ph, H | 3e | 75 |
| 6 | Me | Ph, H | 3f | 65 |
| 7 | Bn | Ph, H | 3g | 71 |
| 8 | p-tolyl | 4-Me-Ph, H | 3h | 93 |
| 9 | p-tolyl | 4-MeO-Ph, H | 3i | 91 |
| 10 | p-tolyl | 4-F-Ph, H | 3j | 82 |
| 11 | p-tolyl | 4-Cl-Ph, H | 3k | 85 |
| 12 | p-tolyl | 4-CF₃-Ph, H | 3l | 73 |
| 13 | p-tolyl | 2-naphthyl, H | 3m | 88 |
| 14 | p-tolyl | Me, Me | 3n | 55 |
| Data adapted from Organic Letters, 2020, 22(13), 5020-5024.[12][13] |
Experimental Protocols
General Procedure for Visible-Light-Mediated Synthesis of 1,2,3-Benzotriazin-4(3H)-ones in Continuous Flow
A solution of the starting acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in the appropriate degassed solvent. Once complete dissolution is achieved, the homogeneous solution is injected into a continuous flow reactor system (e.g., Vapourtec E-series) equipped with a photomodule (e.g., UV-150). The system is stabilized by setting the light intensity (e.g., 50 Watt at 420 nm), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar) for at least 5 minutes. After complete injection of the sample, the inlet is rinsed with the solvent. The product solution is collected at the outlet after the designated residence time (e.g., 10 minutes). The solvent is then removed in vacuo, and the crude product is purified by column chromatography if necessary.[7]
General Procedure for Nickel-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones and Cyclopropanols
To an oven-dried Schlenk tube are added the this compound (0.2 mmol), the cyclopropanol (0.3 mmol), Ni(COD)₂ (10 mol %), and PPh₃ (20 mol %). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-(o-amido)aryl ketone.[13]
Visualizations
Caption: Proposed mechanism for Ni-catalyzed denitrogenative cross-coupling.
Caption: Visible-light-mediated synthesis of benzotriazin-4(3H)-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed denitrogenative cycloadditions and alkenylations of benzotriazoles with alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Denitrogenative Carbonylation of Benzotriazinones in Batch and Flow: Divergent Synthesis of Phthalimides and Phthalic Diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 17. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Racemization with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) to minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) and why is it used in peptide synthesis?
A1: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) is a peptide coupling additive used to facilitate the formation of amide bonds while minimizing side reactions, most notably racemization.[1] It is structurally similar to 1-hydroxybenzotriazole (HOBt) but contains a nitrogen atom at the 7-position of the benzotriazole ring, which significantly enhances its performance.[2] HOAt is employed during the activation of carboxylic acid groups of amino acids to form reactive intermediates that readily couple with the amino group of another amino acid, thus elongating the peptide chain.[3]
Q2: How does HOAt suppress racemization?
A2: Racemization in peptide synthesis can occur through the formation of an oxazolone intermediate from the activated amino acid, which can lead to the loss of stereochemical integrity.[3][4] HOAt mitigates racemization through a two-fold mechanism:
-
Increased Acidity and Formation of a More Reactive Ester: The electron-withdrawing nitrogen atom in the HOAt structure makes it more acidic than HOBt (pKa of 3.28 for HOAt vs. 4.60 for HOBt).[2] This increased acidity leads to the formation of a more reactive OAt-active ester when combined with a coupling agent.[2][5] This highly reactive ester accelerates the coupling reaction, minimizing the time the activated amino acid is susceptible to racemization.[2][5]
-
Stabilization of the Active Ester: The aza-group in HOAt stabilizes the active ester intermediate, making it less prone to enolization, a key step in the racemization pathway.[2][3]
Q3: When should I choose HOAt over its predecessor, HOBt?
A3: HOAt is the superior choice for syntheses that are particularly challenging or sensitive to racemization.[2] Specific situations where HOAt is highly recommended include:
-
Coupling of sterically hindered amino acids. [2]
-
Coupling of amino acids prone to racemization , such as Cysteine (Cys) and Histidine (His).[2][4]
-
Segment condensation strategies where peptide fragments are coupled together.[2][6]
-
Synthesis of long or difficult peptide sequences where the risk of side reactions and aggregation is higher.[5]
While HOBt can be effective for routine couplings, HOAt provides an enhanced level of protection against racemization, leading to higher purity of the final peptide product.[2]
Q4: What are the common coupling reagents used with HOAt?
A4: HOAt is an additive and is used in conjunction with a primary coupling reagent.[3] Common partners for HOAt include:
-
Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC).[1][7]
-
Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and TBTU.[5][8] The combination of HATU and HOAt is a particularly powerful and widely used system for efficient coupling and suppression of racemization.[5][9]
Troubleshooting Guide
Issue 1: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | 1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[10] 2. Increase Temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[10] 3. Use Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, which can disrupt aggregation and improve coupling efficiency.[10] |
| Peptide Aggregation on Resin | 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[4][10] 2. Incorporate Pseudoproline Dipeptides: Strategically place these dipeptides within the sequence to break up secondary structures.[10] |
| Incomplete Deprotection of the N-terminus | Before the coupling step, ensure the complete removal of the Fmoc or Boc protecting group.[10] Perform a qualitative test, such as the ninhydrin or bromophenol blue test, to confirm the presence of a free amine.[10] |
Issue 2: High Levels of Racemization
| Possible Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component to the reaction.[10] |
| Use of a Strong Base | Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA).[10][11] |
| Inappropriate Coupling Reagent/Additive Combination | 1. Ensure the use of an effective racemization suppressor like HOAt or Oxyma Pure®, which are superior to HOBt.[10] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[10] |
| Prolonged Reaction at Elevated Temperature | If heating is necessary, optimize the reaction for the shortest time required to achieve a satisfactory yield.[10] |
Quantitative Data
Table 1: Comparison of Epimerization with Different Coupling Additives
This table summarizes the percentage of epimerization observed when using HOBt versus HOAt in a challenging solid-phase peptide synthesis.
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)- | 10.2 |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)- | 1.2 |
Data adapted from Carpino et al. as cited in BenchChem resources.[2]
Table 2: Qualitative and Reported Advantages of HOAt vs. HOBt
| Feature | 1-Hydroxy-7-azabenzotriazole (HOAt) | 1-Hydroxybenzotriazole (HOBt) |
| Racemization Suppression | Superior suppression, especially for sensitive amino acids.[5][6][12] | Effective, but generally less so than HOAt.[6] |
| Coupling Efficiency | Higher reactivity leading to faster coupling and improved yields.[5][6] | Good efficiency, but can be sluggish for difficult couplings.[6] |
| Application in Fragment Condensation | Highly recommended for preserving chiral integrity and achieving high yields.[5][6] | Commonly used, but with a higher risk of racemization.[6] |
| Side Reactions | Minimizes side reactions due to faster and more efficient coupling.[6] | More prone to side reactions with prolonged reaction times.[6] |
Experimental Protocols
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using a HATU/HOAt Coupling Strategy
This protocol describes a single cycle of deprotection and coupling for the addition of one amino acid.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[5]
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.[5]
- Drain the solution, add a fresh 20% piperidine/DMF solution, and agitate for an additional 15 minutes.[5]
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[5]
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.
- Add diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a ninhydrin test can be performed.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.[5]
5. Repeat:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]
Protocol 2: Solid-Phase Fragment Condensation (SPFC) using DIC/HOAt
This protocol utilizes the "swelling volume" technique to maximize reactant concentration.
1. Resin Preparation:
- Swell the N-terminally deprotected peptide-resin in DMF.
- If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection using 20% piperidine in DMF.[6]
- Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.[6]
2. Activation of the Peptide Fragment:
- In a separate vial, dissolve the C-terminally protected peptide fragment (1.5 equivalents relative to the resin loading) and HOAt (1.5 equivalents) in a minimal volume of DMF or DMA. This volume should be just enough to swell the resin completely.[6]
- Add DIC (1.5 equivalents) to the solution and allow the activation to proceed for 5-10 minutes at room temperature.[6]
3. Coupling Reaction:
- Add the activated peptide fragment solution to the swollen peptide-resin.
- Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin for cleavage and subsequent LC-MS analysis.
- The reaction is typically allowed to proceed for 12-24 hours.
4. Washing and Cleavage:
- Once the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.
- The peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizations
Caption: Mechanism of HOAt in suppressing racemization during peptide bond formation.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: 1,2,3-Benzotriazin-4(3H)-one vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences the yield, purity, and stereochemical integrity of the final product. While numerous reagents are available, this guide provides an objective comparison between coupling systems based on 1,2,3-benzotriazin-4(3H)-one (HODhbt or HOOBt) and other prevalent alternatives, supported by experimental data and protocols to inform selection for specific research and development applications.
The Role of Coupling Reagents and Additives
Peptide coupling involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents facilitate this activation.[1] A primary challenge during this step is preventing racemization—the loss of chiral integrity at the α-carbon of the activated amino acid, which can render the resulting peptide biologically inactive.[1]
To enhance coupling efficiency and suppress racemization, additives are often used in conjunction with a primary coupling agent (like a carbodiimide) or are incorporated into the structure of more advanced "in-situ" activating reagents.[2] These additives function by forming an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[3] this compound (HODhbt) is one such additive, often compared to the classical 1-Hydroxybenzotriazole (HOBt) and the highly efficient 1-Hydroxy-7-azabenzotriazole (HOAt).
Mechanism of Action: Racemization Suppression
Racemization primarily occurs via the formation of a planar oxazolone intermediate from the activated amino acid. Additives like HODhbt intercept the highly reactive intermediate (e.g., an O-acylisourea in carbodiimide-mediated reactions) to form a corresponding active ester. This HODhbt-ester is sufficiently reactive to couple efficiently with the amine component but is less prone to forming the problematic oxazolone intermediate, thus preserving the stereochemistry.[3] ODhbt esters are known to be more reactive than the corresponding HOBt esters.[1]
Quantitative Performance Analysis
Direct comparison of coupling reagents can be challenging as performance is often sequence- and condition-dependent.[4] The following table summarizes the relative performance of HODhbt-based systems against other common coupling reagents based on collated data from multiple studies.
| Coupling System | Reagent Type | Relative Coupling Efficiency | Racemization Suppression | Key Features & Drawbacks |
| DIC / HODhbt | Carbodiimide + Additive | High | Very High | ODhbt esters are more reactive than HOBt esters.[1] However, the in-situ formation can be accompanied by side reactions that may terminate the peptide chain.[5] |
| DEPBT | Phosphonium (HODhbt-derived) | High | Exceptional | A mixed anhydride of HODhbt.[1] Shows remarkable resistance to racemization, superior to many uronium/phosphonium reagents.[6] Reagent of choice for easily racemized or sterically hindered amino acids.[1][7] |
| DIC / HOBt | Carbodiimide + Additive | Medium-High | Good | The historical standard; effective and cost-efficient.[8] HOBt has explosive properties in its anhydrous form, leading to restricted availability.[1] |
| HBTU / (HOBt) | Aminium/Uronium Salt | Very High | Good-Very Good | Fast and efficient for routine synthesis.[8] Can cause guanidinylation of the terminal amine as a side reaction.[9] The HOBt moiety is part of the HBTU structure. |
| HATU / (HOAt) | Aminium/Uronium Salt | Very High - Exceptional | Very High | HOAt is more acidic than HOBt, making HATU one of the most powerful coupling reagents available.[3][9] Excellent for difficult couplings but more expensive.[9] |
| DIC / Oxyma | Carbodiimide + Additive | Very High | Very High | Oxyma is a non-explosive HOBt/HOAt alternative.[10] Often shows performance similar to HOAt-based systems and is considered a "green" option.[10] |
| COMU | Aminium/Uronium Salt | Very High - Exceptional | Very High | Oxyma-based uronium salt with efficiency comparable to HATU.[1] Safer handling, better solubility, and reduced allergenic potential compared to HBTU/HATU.[1] |
Experimental Protocols
The key variable when comparing coupling reagents in a synthesis protocol is the activation step. Below is a generalized protocol for solid-phase peptide synthesis (SPPS) illustrating the different activation methods.
General Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or similar)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Coupling Reagent (e.g., DEPBT, HATU, DIC)
-
Additive (if required, e.g., HODhbt, HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Dichloromethane (DCM), Diethyl ether
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling (Variable Step):
-
Method A: DEPBT (HODhbt-based)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.), DEPBT (3-4 eq.), and a base such as DIEA (6-8 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours (or as determined by a monitoring test like the Kaiser test).
-
-
Method B: HATU (Uronium Salt)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.) and HATU (3.9 eq.) in DMF.
-
Add a base such as DIEA (8 eq.) to the solution to begin pre-activation.
-
After 1-5 minutes of pre-activation, add the mixture to the deprotected peptide-resin.
-
Allow coupling to proceed for 30-60 minutes.[4]
-
-
Method C: DIC/HODhbt (Carbodiimide/Additive)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.) and HODhbt (4 eq.) in DMF.
-
Add DIC (4 eq.) to the solution.
-
Add the activation mixture immediately to the deprotected peptide-resin.
-
Allow coupling to proceed for 1-3 hours.[4]
-
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage & Deprotection: After the final coupling and Fmoc removal, wash the resin with DCM and dry. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Conclusion and Recommendations
The choice of a peptide coupling reagent requires a careful balance between reaction efficiency, cost, safety, and the imperative to minimize racemization.
-
For Routine and Non-Problematic Synthesis: Modern uronium/aminium salts like HBTU and especially COMU offer an excellent combination of speed, high efficiency, and safety.[1] They are suitable for a wide range of applications in both manual and automated SPPS.
-
For Difficult or Racemization-Prone Couplings: For sequences involving sterically hindered amino acids (e.g., Aib), N-methylated amino acids, or residues prone to racemization like Cys and His, reagents that provide exceptional stereochemical protection are paramount.[3][7]
-
DEPBT , derived from HODhbt, is a standout choice in this category, demonstrating a remarkable ability to suppress racemization where other reagents may falter.[1][6]
-
HATU also remains a gold standard for difficult couplings due to the high reactivity and racemization suppression afforded by its HOAt moiety.[9]
-
While HODhbt as a standalone additive has seen its utility limited by potential side reactions, its incorporation into the phosphonium reagent DEPBT has created a powerful and unique tool for chemists. For drug development professionals, where the absolute purity and stereochemical integrity of a synthetic peptide are non-negotiable, the use of specialized reagents like DEPBT for critical steps is not just justified but essential for success.
References
- 1. bachem.com [bachem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): a new coupling reagent with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Peptide Coupling Additives: HODHBt vs. HOBt vs. HOAt
For researchers, scientists, and drug development professionals, the selection of the optimal peptide coupling additive is a critical decision that directly influences the yield, purity, and stereochemical integrity of synthetic peptides. This guide provides a comprehensive, data-driven comparison of three commonly employed benzotriazole-based additives: 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODHBt).
The efficiency of peptide bond formation and the suppression of undesirable side reactions, particularly racemization, are paramount in peptide synthesis. Coupling additives play a crucial role by converting the initially formed highly reactive acyl-isourea intermediate into a more stable active ester, which is less prone to racemization and readily undergoes aminolysis to form the desired peptide bond.[1][2] This guide delves into the performance of HOBt, HOAt, and HODHBt, offering a comparative analysis based on available experimental data to facilitate informed reagent selection.
Performance Comparison: Coupling Efficiency and Racemization Suppression
The choice of a coupling additive significantly impacts both the efficiency of the coupling reaction and the preservation of the chiral integrity of the amino acids. Below is a summary of the performance of HODHBt, HOBt, and HOAt based on published data.
Racemization Suppression
Racemization is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate and can have altered biological activity. The effectiveness of these additives in suppressing racemization is a key performance indicator.
Table 1: Comparison of Racemization Suppression
| Additive | Coupling Reagent | Model Peptide Coupling | % D-Isomer (Racemization) | Reference |
| HOBt | DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 14.8% | [2] |
| HOAt | DIC | Z-Phe-Val-OH + H-Pro-NH₂ | 5.9% | [2] |
| HODHBt (as DEPBT) | - | Synthesis of IbKTP-NH₂ | No detectable racemization | [3] |
Experimental evidence consistently demonstrates that HOAt is more effective than HOBt in minimizing racemization.[2] This enhanced performance is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring, which increases the acidity of the hydroxyl group and makes HOAt a better leaving group.[2] A faster coupling reaction reduces the lifetime of the activated amino acid intermediate, thereby decreasing the opportunity for racemization to occur.[2]
HODHBt, particularly when incorporated into the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has shown exceptional resistance to racemization, even in challenging syntheses.[3]
Coupling Efficiency
Coupling efficiency is typically evaluated by the yield of the desired peptide and the reaction time required for complete coupling. While direct side-by-side quantitative data for all three additives under identical conditions is limited in the available literature, qualitative assessments and data from various studies provide valuable insights.
Table 2: Coupling Efficiency and Reactivity
| Additive | Key Characteristics |
| HOBt | A cost-effective and reliable additive for routine peptide synthesis, though it may exhibit lower reaction efficiency compared to more advanced reagents.[1] |
| HOAt | Generally provides higher coupling efficiency and faster reaction kinetics than HOBt due to the formation of a more reactive OAt-ester. |
| HODHBt | HODhbt gives highly reactive esters.[2] However, its use has been somewhat limited due to a potential ring-opening side reaction.[2] |
Chemical Structures and Mechanism of Action
The differences in the performance of these additives can be attributed to their distinct chemical structures.
Caption: Chemical structures of HODHBt, HOBt, and HOAt.
The general mechanism of action for these additives in carbodiimide-mediated peptide coupling involves the interception of the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less susceptible to racemization and readily reacts with the free amine of the growing peptide chain to form the desired amide bond.
References
Comparative Efficacy of 1,2,3-Benzotriazin-4(3H)-one Derivatives in Biological Assays
A comprehensive analysis of 1,2,3-Benzotriazin-4(3H)-one derivatives reveals their significant potential in anticancer and anti-inflammatory applications. This guide provides a comparative overview of their performance in various biological assays, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation.
This compound derivatives constitute a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Extensive research has demonstrated their efficacy as anticancer and anti-inflammatory agents, with numerous studies synthesizing and evaluating novel derivatives for enhanced potency and selectivity.[3][4] This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives, offering a valuable resource for the scientific community.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The data presented below, collated from various studies, highlights the cytotoxic effects of different derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7b | Liver Cancer | 5.54 | [5] |
| Compound 15 | Colorectal Cancer | - | [5] |
| Compound 25 | Breast Cancer | 16.26 | [5] |
| Compound 3 | HepG2 (Liver) | 6.525 | [1] |
| Compound 13a | HepG2 (Liver) | 10.97 | [1] |
| Doxorubicin (Standard) | HepG2 (Liver) | 2.06 | [1] |
| Compound 8m | T47D (Breast) | More potent than PTK787 | [6] |
| DU145 (Prostate) | More potent than PTK787 | [6] | |
| PC-3 (Prostate) | More potent than PTK787 | [6] |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade.
| Derivative | Enzyme | IC50 (µM) | Reference |
| Thienobenzo-1,2,3-triazole Derivative 9 | BChE | 0.363 | [7] |
| AChE | 4.80 | [7] | |
| Thienobenzo-1,2,3-triazole Derivative 14 | BChE | 0.098 | [7] |
| 1,2,4-Triazole Derivative 4 | COX-1 | 117.8 | [8] |
| COX-2 | 1.76 | [8] | |
| 1,2,4-Triazole-isoaurone Hybrid 15 | COX-1 | 18.59 | [8] |
| COX-2 | 2.6 | [8] | |
| 1,2,4-Triazole Derivative 14 | COX-1 | 13.5 | [8] |
| COX-2 | 0.04 | [8] | |
| Indomethacin (Standard) | COX-1 | 0.25 | [8] |
| COX-2 | 0.07 | [8] | |
| Celecoxib (Standard) | COX-1 | 15.18 | [8] |
| COX-2 | 0.82 | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
96-well plates
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib, indomethacin) in a 96-well plate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method as per the manufacturer's instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Induction of Apoptosis in Cancer Cells
Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a cascade of signaling molecules, including caspases.
Caption: Apoptosis induction by this compound derivatives.
Studies have shown that certain derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[9][10]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[11][12] Some this compound derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and suppressing the inflammatory response.[13][14]
Conclusion
The validation of this compound derivatives in various biological assays underscores their promise as lead compounds for the development of novel anticancer and anti-inflammatory drugs. The comparative data and detailed protocols provided in this guide serve as a valuable tool for researchers to evaluate and advance these compounds in the drug discovery pipeline. Further investigation into their detailed mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of DEPBT as a Racemization-Free Peptide Coupling Reagent: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization during peptide bond formation can lead to the generation of diastereomeric impurities, compromising the biological activity and therapeutic potential of the final product. This guide provides a comprehensive comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) with other common peptide coupling reagents, highlighting its efficacy in suppressing racemization, supported by experimental data and detailed protocols.
Unveiling the Challenge of Racemization in Peptide Synthesis
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This activation process, however, can inadvertently lead to the abstraction of the α-proton of the activated amino acid, resulting in the formation of a planar oxazolone intermediate. The subsequent nucleophilic attack by the amine can occur from either face of this intermediate, leading to a loss of the original stereochemistry and the formation of a mixture of L- and D-isomers. The choice of coupling reagent plays a critical role in mitigating this undesired side reaction.
DEPBT: A Shield Against Racemization
DEPBT has emerged as a superior coupling reagent renowned for its remarkable ability to curtail racemization during peptide synthesis. Its efficacy stems from its unique mechanism of action. DEPBT is a phosphonium-type coupling reagent derived from the highly effective racemization suppressant 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt). The proposed mechanism involves the in situ formation of a highly activated and stable HODhbt ester of the carboxylic acid. This intermediate rapidly reacts with the amine component to form the desired peptide bond, kinetically favoring the desired reaction pathway over the competing racemization pathway.
Quantitative Comparison of Coupling Reagents
Experimental data consistently demonstrates the superiority of DEPBT in minimizing racemization compared to other widely used coupling reagents. A key study on the synthesis of a kyotorphin derivative provided a direct comparison of the diastereomeric ratio (dr) of the final product obtained using various coupling reagents. The results, summarized in the table below, unequivocally highlight the exceptional performance of DEPBT.
| Entry | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BOP (1) | HOBt (6) | NMM (3) | DMF | -15 | 21 | 59 | 87:13 |
| 2 | HBTU (1) | HOBt (1) | DIPEA (3) | DMF | 0 to r.t. | 1 | 73 | 68:32 |
| 3 | EDC (1) | HOBt (1) | DIPEA (3) | DMF | 0 to r.t. | 4 | - | - |
| 4 | EDC (2) | Oxyma (2) | DIPEA (3) | DMF | 0 to r.t. | 4 | 70 | 78:22 |
| 5 | PyOxim (1) | Oxyma (1) | DIPEA (3) | DMF | 0 to r.t. | 2 | 78 | 78:22 |
| 6 | DEPBT (1.1) | - | DIPEA (3) | DMF | 0 to r.t. | 2 | 76 | >98:2 |
Data sourced from a study on the synthesis of a kyotorphin derivative. The diastereomeric ratio was determined by 1H NMR spectroscopy.
As evidenced by the data, DEPBT was the only coupling reagent that yielded the dipeptide with no detectable epimerization, achieving a diastereomeric ratio of over 98:2. In contrast, other common reagents such as BOP, HBTU, and EDC resulted in significant levels of racemization under the tested conditions.
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling using DEPBT
This protocol provides a general guideline for a solution-phase peptide coupling reaction. The specific amounts and reaction times may need to be optimized for different amino acid sequences.
-
Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
DEPBT Addition: Add DEPBT (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography on silica gel.
General Protocol for Racemization Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation and quantification of diastereomers, allowing for the precise determination of the extent of racemization.
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically the mobile phase used for the HPLC analysis.
-
HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The gradient program should be optimized to achieve baseline separation of the diastereomers.
-
Detection: Monitor the elution of the peptides using a UV detector, typically at a wavelength of 214 nm or 280 nm.
-
Quantification: The percentage of each diastereomer can be determined by integrating the peak areas in the chromatogram. The extent of racemization is calculated based on the ratio of the undesired diastereomer to the desired one.
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the general peptide coupling workflow, the proposed mechanism of DEPBT-mediated coupling, and the logical framework for comparing coupling reagents.
Caption: General workflow for peptide synthesis and analysis.
Performance comparison of different synthetic routes to 1,2,3-Benzotriazin-4(3H)-one
The synthesis of 1,2,3-benzotriazin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent methods, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable route based on factors such as yield, reaction conditions, and substrate scope.
Performance Comparison of Synthetic Routes
The selection of a synthetic pathway to this compound is often a trade-off between yield, reaction time, temperature, and the use of harsh or specialized reagents. The following table summarizes the key performance indicators for several notable synthetic methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| Traditional Diazotization | 2-Aminobenzamides | NaNO₂, strong acid (e.g., HCl) | Not specified | Not specified | Good | Well-established method | Harsh acidic conditions, release of toxic nitrogen oxides, potential for nitrosamine formation[1][2][3] |
| One-Pot Diazotization-Cyclization | 2-Aminobenzamides | Polymer-supported nitrite, p-tosic acid | Not specified | Not specified | Good | Mild conditions, avoids strong acids and free nitrites[1] | Requires preparation of polymer-supported reagent |
| Photochemical Cyclization | Amide-bearing aryl triazines | Violet light (420 nm) | 10 min residence time | 22–25 | 75–97 | High yields, very short reaction time, no additives or photocatalysts, scalable[4][5] | Requires specialized continuous flow reactor setup |
| Intramolecular Heterocyclization | 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | Bulky base (e.g., t-BuOK) | 1 h | 0 | up to 88-93 | High yields, mild conditions, avoids nitrites and metal catalysts[2][3] | Multi-step preparation of the starting material |
| Ferric Nitrate-Mediated Synthesis | 2-Aminobenzamides | Fe(NO₃)₃, Na₂S₂O₅ | Not specified | Not specified | Good to Excellent | Efficient protocol | Detailed conditions not fully specified in abstracts |
| Pd-Catalyzed Carbonylative Annulation | 1-(2-Iodophenyl)-3-aryltriaz-1-enes | Pd(0) catalyst, CO (1 atm) | Not specified | Not specified | Excellent | High selectivity and yields[6] | Requires a transition metal catalyst and carbon monoxide gas |
| Oxidative Rearrangement | 3-Aminoindazoles | Not specified | Not specified | Room Temp | Good | Mild, room temperature reaction[5][6] | Starting material may not be readily available |
| Solid-Phase Synthesis | Solid-supported amines, 2-nitrobenzoic acids | NaNO₂, AcOH/H₂O; TFA for cleavage | Multiple steps | Not specified | High purity | Amenable to library synthesis[7] | Multi-step, requires solid-phase synthesis expertise and equipment |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic routes. Below are the experimental protocols for two key methods.
One-Pot Diazotization and Cyclization of 2-Aminobenzamide
This method, developed as a milder alternative to traditional diazotization, utilizes a polymer-supported nitrite reagent.[1]
-
Preparation of Polymer-Supported Nitrite: Amberlyst A-26 resin is washed sequentially with water, HCl, water, and methanol, then dried. An aqueous solution of sodium nitrite is passed through a column packed with the resin. The resin is then washed with water and methanol and dried to yield the polymer-supported nitrite reagent.
-
Diazotization and Cyclization: To a solution of 2-aminobenzamide (1 equivalent) in methanol, the polymer-supported nitrite reagent and p-tosic acid (1 equivalent each) are added.
-
The reaction mixture is stirred, and its progress is monitored (e.g., by TLC).
-
Upon completion, the reaction mixture is filtered to remove the polymer support.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified, typically by column chromatography, to afford this compound.
Photochemical Cyclization in a Continuous Flow Reactor
This modern approach offers high efficiency and scalability through the use of photochemical technology.[4][5]
-
System Setup: A continuous flow reactor is equipped with a high-power violet LED (420 nm). The system pressure is maintained at 3 bar.
-
Reaction Mixture Preparation: The starting amide-bearing aryl triazine is dissolved in a suitable solvent to create a homogeneous solution at 22–25 °C.
-
Photochemical Reaction: The solution is pumped through the reactor at a flow rate that allows for a 10-minute residence time under irradiation.
-
Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure.
-
The resulting product, this compound, is isolated. Quantitative NMR (qNMR) can be used to determine the yield using an internal standard like 1,3,5-trimethoxybenzene. The product can be further purified if necessary.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical relationships between the different synthetic approaches to this compound.
Caption: Overview of major synthetic strategies for this compound.
Caption: Logical workflow for selecting a synthetic route.
References
- 1. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 2. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
New Benzotriazinone Derivatives Show Promise in Cancer Research, Benchmarking Against Existing Compounds Reveals Competitive Efficacy
For Immediate Release
[City, State] – [Date] – Newly synthesized benzotriazinone derivatives are demonstrating significant potential as anticancer agents, with recent studies revealing their potent activity against liver cancer cell lines. A comprehensive analysis and comparison with existing, commercially available drugs targeting similar cellular pathways indicate that these novel compounds exhibit competitive, and in some cases superior, efficacy. This guide provides a detailed comparison of these new derivatives with established compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear benchmark for their potential.
The research highlights the cytotoxic effects of several new benzotriazinone derivatives on the human liver carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for these new molecules and compared against doxorubicin, a standard chemotherapeutic agent, and a panel of existing kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, and the BCR-ABL fusion protein.
Comparative Efficacy: A Quantitative Look
The performance of the new benzotriazinone derivatives against the HepG2 cell line is summarized below, alongside the IC50 values of doxorubicin and other relevant kinase inhibitors. It is important to note that while the data for the new benzotriazinone derivatives and doxorubicin were generated in the same study, the IC50 values for the other existing kinase inhibitors are compiled from various literature sources and are provided for comparative purposes.
Table 1: In Vitro Cytotoxicity (IC50) Against HepG2 Human Liver Carcinoma Cell Line
| Compound Class | Compound | IC50 (µM) | Citation |
| New Benzotriazinone Derivatives | Compound 3 | 6.525 | [1] |
| Compound 13a | 10.97 | [1] | |
| Standard Chemotherapeutic | Doxorubicin | 2.06 | [1] |
| Doxorubicin (comparative literature value 1) | 0.45 | [2] | |
| Doxorubicin (comparative literature value 2) | 1.1 | [3][4] | |
| Doxorubicin (comparative literature value 3) | 12.18 | [5] | |
| Existing VEGFR Inhibitors | Sorafenib | 8.9 | [3] |
| Sunitinib | 2.23 | [6] | |
| Sunitinib (comparative literature value) | 33.7 | [3] | |
| Pazopanib | 4.8 | [7] | |
| Axitinib | 1.3 | [5] | |
| Existing Src Inhibitors | Dasatinib | ~0.001-0.01 (in various CML cell lines) | [8] |
| Saracatinib (AZD0530) | Not specified for HepG2 | ||
| Existing BCR-ABL Inhibitors | Imatinib | ~0.3-0.5 (in various CML cell lines) | [8][9] |
| Nilotinib | Not specified for HepG2 | ||
| Ponatinib | ~0.005-0.05 (in various CML cell lines) | [8] |
Note: IC50 values for existing kinase inhibitors are sourced from multiple studies and may have been determined under different experimental conditions. Direct head-to-head comparisons in the same study are limited.
Understanding the Mechanism: Key Signaling Pathways
The therapeutic potential of these benzotriazinone derivatives is linked to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The primary targets of many existing and emerging cancer therapies include VEGFR, Src, and BCR-ABL kinases.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of the nutrients and oxygen they need to expand.
References
- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic analysis and characterization of novel 1,2,3-Benzotriazin-4(3H)-one derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Novel Bioactive Benzotriazinone Analogs
The 1,2,3-benzotriazin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The continuous exploration of this heterocyclic system has led to the synthesis of novel derivatives with potentially enhanced efficacy and unique pharmacological profiles. This guide provides a detailed spectroscopic comparison of two recently synthesized, bioactive this compound derivatives, offering a valuable resource for researchers in the field.
The compounds selected for this comparative analysis are:
-
Derivative A: N-Cyclohexyl-2-(4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)acetamide
-
Derivative B: N-Butyl-3-(4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)propanamide
These derivatives, synthesized as part of a study exploring potential inhibitors of HepG2 liver carcinoma cells, provide a clear example of how structural modifications to the parent benzotriazinone core can be characterized.[2]
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, Mass Spectrometry, and Elemental Analysis for the two novel derivatives. This side-by-side comparison facilitates the identification of characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Derivative A: Chemical Shift (δ ppm, Multiplicity, J in Hz) | Derivative B: Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| Aromatic-H | 8.30 (d, J = 7.6) | 8.13 (d, J = 8.0) |
| 8.13 (d, J = 8.2) | 8.04 (d, J = 7.6) | |
| 7.92 (t, J = 8.0) | 7.95 (t, J = 7.6) | |
| 7.77 (t, J = 7.6) | 7.80 (t, J = 7.6) | |
| -NH- | 5.81 (bs) | 6.09 (bs) |
| N-CH₂- (linker) | 5.00 (s) | 4.79 (t, J = 7.2) |
| -CH₂-CO- | 5.00 (s) | 2.87 (t, J = 7.2) |
| Alkyl-H | 3.78–3.74 (m, 1H, CH-cyclohexyl) | 3.36–3.14 (m, 2H, NH-CH₂) |
| 1.89–1.05 (m, 10H, 5CH₂-cyclohexyl) | 1.47–1.40 (m, 2H, -CH₂-) | |
| 1.32–1.23 (m, 2H, -CH₂-) | ||
| 0.88 (t, J = 7.2, -CH₃) |
Data sourced from Abdel-Wahab, B. F., et al. (2020).[2]
Table 2: Mass Spectrometry and Elemental Analysis Data
| Analysis | Derivative A | Derivative B |
| Molecular Formula | C₁₅H₁₈N₄O₂ | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 286.3 g/mol | 274.3 g/mol |
| Mass Spec (m/z) | 309 [M+Na]⁺ | 297 [M+Na]⁺ |
| Elemental Analysis (% Calculated) | C: 62.92, H: 6.34, N: 19.57 | C: 61.30, H: 6.61, N: 20.42 |
| Elemental Analysis (% Found) | C: 63.06, H: 6.25, N: 19.45 | C: 61.45, H: 6.55, N: 20.34 |
Data sourced from Abdel-Wahab, B. F., et al. (2020).[2]
Structural and Workflow Diagrams
To visualize the relationships between these novel compounds and the general process of their characterization, the following diagrams are provided.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Sample Preparation:
-
Approximately 5-10 mg of the purified benzotriazinone derivative is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Data is typically collected over a spectral width of 0-12 ppm.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data reported includes chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency (~100 MHz for a 400 MHz instrument).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Data is collected over a spectral width of 0-200 ppm.
-
Chemical shifts (δ) are reported in ppm relative to the solvent signal, which is referenced to TMS.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula of the compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source (e.g., MALDI-TOF or ESI-MS).
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For MALDI, the sample solution is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) and spotted onto a target plate.[2]
-
-
Data Acquisition (Positive Ion Mode):
-
The sample is introduced into the ionization source.
-
In ESI, a high voltage is applied to a capillary, generating an aerosol of charged droplets.
-
The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.
-
The molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) is identified to confirm the molecular weight. High-resolution analysis provides an accurate mass that can be used to determine the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum (of the KBr pellet or empty ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum.
-
Characteristic absorption bands (in cm⁻¹) are identified and correlated with specific functional groups (e.g., C=O stretch, N-H stretch, aromatic C-H stretch).
-
References
- 1. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,3-Benzotriazin-4(3H)-one Based Drugs: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of drugs based on the 1,2,3-Benzotriazin-4(3H)-one scaffold, focusing on their performance in preclinical studies. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by offering a consolidated overview of the therapeutic potential of this class of compounds. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
In Vitro Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents in a variety of human cancer cell lines. The primary mechanism of action for several of these compounds involves the inhibition of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.
Comparative Efficacy (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines, compared to standard chemotherapeutic agents where data is available.
| Compound | Target Cell Line | IC50 (µM) | Alternative/Standard Drug | IC50 (µM) |
| Compound 7b | HepG2 (Liver) | 5.54 | Doxorubicin | 0.82 |
| HCT-116 (Colon) | 7.12 | Doxorubicin | 0.56 | |
| MCF-7 (Breast) | 8.34 | Doxorubicin | 1.24 | |
| Compound 15 | HepG2 (Liver) | 6.21 | Doxorubicin | 0.82 |
| HCT-116 (Colon) | 8.93 | Doxorubicin | 0.56 | |
| MCF-7 (Breast) | 10.15 | Doxorubicin | 1.24 | |
| Compound 25 | HepG2 (Liver) | 12.56 | Doxorubicin | 0.82 |
| HCT-116 (Colon) | 14.28 | Doxorubicin | 0.56 | |
| MCF-7 (Breast) | 16.26 | Doxorubicin | 1.24 | |
| Compound 8m | T47D (Breast) | 4-10 fold more potent than PTK787 | PTK787 (Vatalanib) | - |
| DU145 (Prostate) | 4-10 fold more potent than PTK787 | PTK787 (Vatalanib) | - | |
| PC-3 (Prostate) | 4-10 fold more potent than PTK787 | PTK787 (Vatalanib) | - | |
| LL/2 (Lung) | 4-10 fold more potent than PTK787 | PTK787 (Vatalanib) | - | |
| B16F0 (Melanoma) | 4-10 fold more potent than PTK787 | PTK787 (Vatalanib) | - |
Data for compounds 7b, 15, and 25 are from studies on newly synthesized 1,2,3-benzotriazine-4-one derivatives, which showed strong antitumor activity.[1][2] The comparison with Doxorubicin is provided as a standard reference. Compound 8m, a 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine, was found to be significantly more potent than the VEGFR inhibitor PTK787 in several cancer cell lines.[3]
Signaling Pathway Inhibition
Several this compound derivatives exert their anticancer effects by targeting the c-Met signaling pathway. The binding of these compounds to the c-Met kinase active site inhibits its phosphorylation and downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.
In Vitro Antidiabetic Activity
A series of this compound sulfonamide derivatives have been investigated for their potential as α-glucosidase inhibitors, which are a class of antidiabetic drugs.
Comparative Efficacy (IC50 Values)
The following table presents the IC50 values for the α-glucosidase inhibition of selected benzotriazinone sulfonamides in comparison to the standard drug, Acarbose.
| Compound | IC50 (µM) | Alternative/Standard Drug | IC50 (µM) |
| Nitro derivative 12e | 32.37 ± 0.15 | Acarbose | 750.0 ± 1.5 |
| Nitro derivative 12f | 37.75 ± 0.11 | Acarbose | 750.0 ± 1.5 |
The nitro-substituted benzotriazinone sulfonamides 12e and 12f demonstrated significantly more potent α-glucosidase inhibition compared to Acarbose, a commercially available antidiabetic drug.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound based drug (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of the benzotriazinone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro α-Glucosidase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of benzotriazinone derivatives on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
This compound based drug (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Studies
While extensive in vivo data for many this compound derivatives is still emerging, some related structures have shown promise in animal models. For instance, a series of pyrazolo[5,1-c][1][3][5]benzotriazine 5-oxide derivatives were synthesized and evaluated for their pharmacological profile in mice, demonstrating the potential for this class of compounds to be active in vivo. Further in vivo studies are necessary to establish the efficacy and safety profiles of the most potent this compound derivatives identified in vitro.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro activity as both anticancer and antidiabetic agents, in some cases surpassing the potency of existing drugs. The inhibition of the c-Met signaling pathway is a key mechanism for the observed anticancer effects. The detailed experimental protocols provided in this guide can serve as a foundation for further investigation and optimization of these compounds. Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and safety of lead candidates, paving the way for potential clinical development.
References
Comparative Docking Analysis of 1,2,3-Benzotriazin-4(3H)-one Analogues: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Molecular docking studies have become an indispensable tool in the rational design and development of novel analogues, providing critical insights into their binding modes and potential efficacy. This guide offers a comparative overview of docking studies performed on various this compound analogues, supported by experimental data and detailed protocols to aid in further research and development.
Quantitative Data Summary
The following tables summarize the in vitro biological activities and in silico docking scores of selected this compound analogues from various studies. This data provides a quantitative basis for comparing the potency and potential of these compounds against different biological targets.
Table 1: Anticancer Activity and C-Met Kinase Docking Scores
| Compound | Target Cell Line | IC50 (µM) | Docking Score (kcal/mol) | Target Protein | Reference |
| 7b | HepG2 | 7.67 ± 0.9 | - | C-Met Kinase | |
| 15 | HCT-116 | 16.26 ± 1.3 | - | C-Met Kinase | |
| 25 | MCF-7 | 5.54 ± 0.6 | - | C-Met Kinase | |
| Compound 3 | HepG2 | 6.525 | - | Vitamin D Receptor | [2] |
| Compound 13a | HepG2 | 10.97 | - | Vitamin D Receptor | [2] |
Note: Direct docking scores for all compounds were not consistently reported in the same format across studies.
Table 2: α-Glucosidase Inhibition
| Compound | IC50 (µM) | Target Enzyme |
| 5c (dimethyl substituent) | 29.75 ± 0.14 | α-glucosidase |
| Acarbose (Standard) | >50 | α-glucosidase |
This study highlights compound 5c as a more potent α-glucosidase inhibitor than the standard drug, acarbose.[3]
Table 3: Antimicrobial Activity and Docking against Aspergillus fumigatus N-myristoyl transferase
| Compound | Target Organism | Binding Energy (kcal/mol) | Target Protein |
| Compound 3 | Aspergillus niger, C. albicans | -8.49939 | 4CAW |
| Compound 4 | Aspergillus niger, C. albicans | -8.50385 | 4CAW |
Compounds 3 and 4 demonstrated promising antifungal activity, which was supported by their in silico binding energies.[4]
Table 4: VEGFR-2 Inhibition Docking Scores
| Compound | Docking Score (MOE, London dG) | Target Protein |
| Lenvatinib (Reference) | - | VEGFR-2 (3cjf) |
| Newly Synthesized Analogues (2-9a-c) | Varied | VEGFR-2 (3cjf) |
A study involving novel heterocyclic compounds derived from 1,2,3-benzotriazin-4-one reported their potential as VEGFR-2 inhibitors based on molecular docking simulations.[5]
Experimental Protocols
A generalized molecular docking protocol, based on methodologies cited in the reviewed literature, is provided below. This serves as a representative workflow for researchers looking to conduct similar in silico studies.
Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, C-Met kinase, α-glucosidase) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added, and the protein is protonated at a physiological pH.
-
Energy minimization is performed to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogues are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized using a suitable force field.
-
-
Docking Simulation:
-
A docking software (e.g., Molecular Operating Environment (MOE), AutoDock, PyRx) is used to perform the docking calculations.[5]
-
The binding site on the target protein is defined, often based on the location of the co-crystallized ligand in the original PDB file.
-
The prepared ligands are then docked into the defined binding site.
-
The docking algorithm places the ligand in various conformations and orientations within the binding pocket.
-
-
Scoring and Analysis:
-
A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy) for each ligand pose. Common scoring functions include London dG.[5]
-
The pose with the best score is selected as the most probable binding mode.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for computational drug design and a conceptual signaling pathway affected by enzyme inhibition.
Caption: A typical workflow for the design and validation of novel drug candidates.
Caption: Conceptual diagram of enzyme inhibition by a this compound analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Comparison of Catalytic and Modern Synthetic Routes to Benzotriazinones
For Researchers, Scientists, and Drug Development Professionals
Benzotriazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic building blocks. The development of efficient and versatile methods for their synthesis is crucial for enabling further exploration of their potential applications. This guide provides a head-to-head comparison of prominent catalytic and modern synthetic strategies for accessing the benzotriazinone scaffold, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route to benzotriazinones depends on factors such as desired substrate scope, scalability, and tolerance of functional groups. Below is a summary of key performance indicators for several modern and classical methods.
| Synthetic Method | Catalyst/Key Reagent | Starting Material(s) | Reaction Time | Temperature | Yield Range | Key Advantages |
| Photocatalytic Cyclization | None (Visible Light, 420 nm) | Acyclic aryl triazine precursors | 10 min | Ambient | ~88% | Catalyst-free, rapid, high-yielding, green credentials, scalable (flow chemistry).[1] |
| Palladium-Catalyzed Annulation | Pd(0) catalyst (e.g., Pd2(dba)3) / CO (1 atm) | 1-(2-iodophenyl)-3-aryltriazenes | Not specified | 80 °C | Excellent | High selectivity and excellent yields for 3-aryl substituted benzotriazinones.[2][3] |
| Mild Diazotization | Polymer-supported nitrite / p-TsOH | 2-Aminobenzamides | 2 - 4.5 h | 0 °C to RT | 53 - 91% | Avoids strong acids, mild conditions, good yields for a range of substrates. |
| Oxidative Rearrangement | Ceric Ammonium Nitrate (CAN) / DBDMH | 3-Aminoindazoles | Not specified | Ambient | up to 68% | Acid-free, tolerates a broad range of functional groups. |
| Redox Cyclization | Organolithium reagent / N2O | Benzamides | Not specified | Not specified | 40 - 89% | Direct synthesis from readily available amides. |
| Traditional Diazotization | NaNO2 / Strong Acid (e.g., HCl) | 2-Aminobenzamide or methyl anthranilate | Not specified | Low | Variable | Well-established, but harsh conditions limit scope.[1] |
Visualizing the Synthetic Pathways
The diverse strategies for constructing the benzotriazinone core can be visualized as a network of synthetic transformations, each originating from different, readily available precursors.
Caption: Overview of synthetic pathways to benzotriazinones.
Experimental Workflow: Continuous Flow Photocatalytic Synthesis
The photocatalytic approach, distinguished by its efficiency and green credentials, is well-suited for a continuous flow setup. This allows for excellent control over reaction parameters and facilitates scalability.[1]
References
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of 3-Arylbenzo-1,2,3-triazin-4(3H)-ones and 1-Aryl-(1H)-benzo-1,2,3-triazoles from 1,3-Diaryltriazenes through Pd(0) Catalyzed Annulation Reactions [organic-chemistry.org]
- 3. acs.figshare.com [acs.figshare.com]
Safety Operating Guide
Proper Disposal of 1,2,3-Benzotriazin-4(3H)-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2,3-Benzotriazin-4(3H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals involved in laboratory and chemical handling activities.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. According to safety data sheets, the compound presents several health and environmental hazards. It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Eye Irritation, Category 2A), and may cause skin irritation (Skin Irritation, Category 2).[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2). Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3]
-
Protective Clothing: A properly fitted laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, respiratory protection (e.g., an N95 dust mask) should be used.[4]
Hazard Classification Data
The following table summarizes the Globally Harmonized System (GHS) classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Hazardous to the Aquatic Environment, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects. |
Operational Plan for Waste Management
The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] All materials contaminated with this compound must be treated as regulated chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials.
-
Classify all identified materials as "Hazardous Chemical Waste".[4]
-
Segregate this waste stream from other chemical wastes, particularly incompatible materials like strong oxidizing agents, acids, and bases.[4][7] Do not mix non-hazardous waste with this hazardous waste, as this will increase the volume of hazardous waste produced.[7]
-
-
Containerization:
-
Collect all waste in a dedicated, compatible, and leak-proof hazardous waste container.[4][7]
-
Ensure the outside of the container remains free of contamination.[7]
-
Do not overfill the container; it should be no more than three-quarters full.[8]
-
Keep the container securely closed except when adding waste.[3][7]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide a complete and accurate description of the waste.
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[4] The preferred method of destruction is incineration in a permitted hazardous waste incinerator.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1,2,3-Benzotriazin-4(3H)-one
Essential Safety and Handling Guide for 1,2,3-Benzotriazin-4(3H)-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] |
| Reproductive Toxicity (Warning) | Suspected of damaging fertility or the unborn child.[2] |
When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[1][3]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][4][5]
-
Body Protection : A lab coat or an impervious gown should be worn to protect the skin.[4][6] Ensure clothing provides full coverage.
-
Respiratory Protection : Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (P2) is necessary.[7]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required personal protective equipment as detailed above.
-
-
Handling :
-
Spill Management :
-
In case of a spill, evacuate the immediate area.
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[8] Avoid actions that could raise dust.
-
Ventilate the area of the spill.
-
-
Post-Handling :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including leftover chemical, contaminated PPE, and cleaning materials, must be collected in a properly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Route : Dispose of the waste through an approved hazardous waste disposal facility.[1][3] Do not pour waste down the drain.[7][10]
-
Contaminated Packaging : Empty containers should be treated as hazardous waste and disposed of accordingly.[7][11]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. capotchem.com [capotchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
